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  • Product: 1-(Trimethylsilyl)-4-iso-propylbenzene
  • CAS: 18027-97-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(Trimethylsilyl)-4-iso-propylbenzene (CAS 18027-97-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(trimethylsilyl)-4-iso-propylbenzene, a versatile organosilane building block. The con...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(trimethylsilyl)-4-iso-propylbenzene, a versatile organosilane building block. The content herein is structured to deliver not only core physicochemical data but also to provide insights into its synthesis, reactivity, and potential applications, particularly within the context of organic synthesis and medicinal chemistry.

Section 1: Core Chemical Identity and Physicochemical Properties

1-(Trimethylsilyl)-4-iso-propylbenzene, also known by its IUPAC name trimethyl[4-(propan-2-yl)phenyl]silane, is an aromatic organosilane compound.[1][2] Its structure features a benzene ring substituted at the 1 and 4 (para) positions with a trimethylsilyl (-Si(CH₃)₃) group and an isopropyl (-CH(CH₃)₂) group, respectively. This unique substitution pattern imparts specific reactivity and physical properties that are valuable in synthetic chemistry.

The isopropyl group is a moderately electron-donating and sterically bulky group, while the trimethylsilyl group offers a versatile synthetic handle, most notably for ipso-substitution reactions, where an incoming electrophile replaces the silyl group.[3]

Table 1: Physicochemical Properties of 1-(Trimethylsilyl)-4-iso-propylbenzene

PropertyValueSource
CAS Number 18027-97-9[1][2]
Molecular Formula C₁₂H₂₀Si[1][2]
Molecular Weight 192.37 g/mol [1][2]
IUPAC Name trimethyl[4-(propan-2-yl)phenyl]silane[1][2]
Synonyms (4-Isopropylphenyl)trimethylsilane, 4-Cumyltrimethylsilane[1][4]
Boiling Point 229.5 °C at 752 mmHg (literature for similar compound)[5]
Density ~0.86 - 0.88 g/mL (predicted range)
Refractive Index ~1.49 - 1.51 (predicted range)

Section 2: Spectral Characterization

Spectroscopic analysis is critical for the verification of the structure and purity of 1-(trimethylsilyl)-4-iso-propylbenzene. The following are predicted key signals in its ¹H and ¹³C NMR spectra, referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][6]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • δ ~7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the trimethylsilyl group.

  • δ ~7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the isopropyl group.

  • δ ~2.9-3.0 ppm (sept, 1H): Methine proton of the isopropyl group.

  • δ ~1.2-1.3 ppm (d, 6H): Methyl protons of the isopropyl group.

  • δ ~0.2-0.3 ppm (s, 9H): Protons of the trimethylsilyl group.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

  • δ ~148-150 ppm: Aromatic quaternary carbon attached to the isopropyl group.

  • δ ~138-140 ppm: Aromatic quaternary carbon attached to the trimethylsilyl group.

  • δ ~133-135 ppm: Aromatic CH carbons ortho to the trimethylsilyl group.

  • δ ~125-127 ppm: Aromatic CH carbons ortho to the isopropyl group.

  • δ ~34-35 ppm: Methine carbon of the isopropyl group.

  • δ ~23-25 ppm: Methyl carbons of the isopropyl group.

  • δ ~ -1 to -2 ppm: Methyl carbons of the trimethylsilyl group.[7]

Section 3: Synthesis and Purification

The most direct and reliable method for the synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene is via a Grignard reaction. This approach involves the formation of an aryl Grignard reagent from a halogenated precursor, followed by quenching with a silicon electrophile, typically trimethylsilyl chloride.

Synthesis_of_1_Trimethylsilyl_4_isopropylbenzene cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Silylation A 1-Bromo-4-isopropylbenzene Intermediate 4-Isopropylphenylmagnesium bromide (Grignard Reagent) A->Intermediate Reflux B Magnesium (Mg) B->Intermediate Reflux C Anhydrous THF C->Intermediate Reflux D Trimethylsilyl Chloride (TMSCl) Product 1-(Trimethylsilyl)-4-iso-propylbenzene D->Product Intermediate->Product Add TMSCl (Step 2) Byproduct MgBrCl

Figure 1: Synthesis via Grignard Reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative procedure for the laboratory-scale synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene.

CAUTION: This procedure involves pyrophoric reagents and anhydrous conditions. It must be performed by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon). All glassware must be rigorously dried.

Materials:

  • 1-Bromo-4-isopropylbenzene

  • Magnesium turnings

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal, as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

  • Grignard Reagent Formation:

    • To the flask, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-4-isopropylbenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming may be applied.[8][9]

    • Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8]

  • Silylation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add trimethylsilyl chloride (1.1 eq) dropwise via the dropping funnel. A white precipitate of magnesium salts will form.

    • After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure 1-(trimethylsilyl)-4-iso-propylbenzene as a colorless liquid.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic utility of 1-(trimethylsilyl)-4-iso-propylbenzene is dominated by the reactivity of the aryl-silicon bond. The trimethylsilyl group is an excellent leaving group in electrophilic aromatic substitution, leading to a regioselective reaction at the carbon atom to which it is attached. This is known as ipso-substitution.[3][10]

The C-Si bond stabilizes a positive charge in the beta position (the ipso carbon) through hyperconjugation, making this position highly susceptible to electrophilic attack.[3] This predictable reactivity allows for the introduction of a wide range of functional groups at a specific position on the aromatic ring, which might be difficult to achieve through standard electrophilic aromatic substitution on cumene itself.

Ipso_Substitution cluster_reaction Ipso-Substitution Mechanism Start 1-(Trimethylsilyl)-4-iso-propylbenzene Intermediate Wheland Intermediate (σ-complex) Start->Intermediate Attack at ipso-carbon Electrophile Electrophile (E⁺) Electrophile->Intermediate Product 4-Isopropyl-substituted Benzene Derivative Intermediate->Product Elimination of Silyl Group LeavingGroup TMS⁺ (or derivative)

Figure 2: General Mechanism of Ipso-Substitution.

Key Transformations via ipso-Substitution:

  • Halogenation: Treatment with Br₂ or ICl allows for the clean introduction of bromine or iodine at the former silyl position.

  • Acylation: Friedel-Crafts acylation conditions using an acyl chloride and a Lewis acid will install an acyl group, forming a 4-isopropyl-substituted ketone.

  • Protodesilylation: Reaction with a strong acid (e.g., trifluoroacetic acid) will replace the silyl group with a hydrogen atom, regenerating cumene. This can be useful if the silyl group was used as a temporary blocking group.

Section 5: Applications in Research and Drug Development

Organosilanes are increasingly recognized for their utility in medicinal chemistry and drug discovery. The incorporation of silicon into drug candidates can modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[11]

1-(Trimethylsilyl)-4-iso-propylbenzene serves as a valuable intermediate for several reasons:

  • Controlled Functionalization: As detailed above, the predictable nature of ipso-substitution allows for the precise installation of pharmacophores onto the 4-isopropylphenyl scaffold. The isopropyl group is a common motif in bioactive molecules, and this reagent provides a reliable route to elaborate on this core structure.

  • Access to Sterically Hindered Compounds: The bulky isopropyl and trimethylsilyl groups can be used to direct subsequent reactions or to construct sterically demanding ligands for catalysis.

  • Precursor to Bioisosteres: The trimethylsilyl group can be a precursor to other functionalities. For instance, it can be converted to a silanol (-Si(CH₃)₂OH), which can act as a bioisostere for a hydroxyl or carboxyl group, or participate in hydrogen bonding.

While direct applications in approved drugs may not be documented, its role as a versatile building block in the synthesis of complex organic molecules makes it a relevant tool for drug development professionals exploring new chemical space.

Section 6: Safety and Handling

1-(Trimethylsilyl)-4-iso-propylbenzene is a flammable liquid and requires careful handling to avoid exposure and ensure safety.[12]

GHS Hazard Classification:

  • Flammable Liquids: Category 3 (H226: Flammable liquid and vapour)[12]

  • Skin Irritation: Category 2 (H315: Causes skin irritation)[12]

  • Eye Irritation: Category 2A (H319: Causes serious eye irritation)[12]

  • Acute Toxicity (Inhalation): Category 4 (H332: Harmful if inhaled)[12]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (H335: May cause respiratory irritation)[12]

  • Aspiration Hazard: Category 1 (H304: May be fatal if swallowed and enters airways)[12]

  • Aquatic Hazard (Chronic): Category 2 (H411: Toxic to aquatic life with long lasting effects)[12]

Handling and Storage:

  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12]

  • Ground and bond containers and receiving equipment to prevent static discharge.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • PubChem. 1-(Trimethylsilyl)-4-iso-propylbenzene. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr. [Link]

  • PubChem. 1-(Trimethylsilyl)-4-iso-propylbenzene. National Center for Biotechnology Information. [Link]

  • Chem LibreTexts. Aryl silanes undergo ipso substitution with electrophiles. [Link]

  • Panayides, J.-L., Riley, D. L., Hasenmaile, F., & van Otterlo, W. A. L. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15(10), 3286–3344. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Maina Tech. 1-(Trimethylsilyl)-4-iso-propylbenzene - CAS:18027-97-9. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Organic Syntheses. Silane, trimethyl (4-phenyl-1,3-butadienyl)-, (E,E)-. [Link]

  • Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • YouTube. Ipso substitution reaction, Electrophilic aromatic substitution reaction, Ipso position, examples. [Link]

  • American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • LabXchange. Electrophilic Aromatic Substitution. [Link]

  • Wikipedia. Electrophilic substitution of unsaturated silanes. [Link]

  • Science of Synthesis. 4.4.33 Product Subclass 33: Arylsilanes. [Link]

  • Google Patents.
  • Research and Reviews. Synthesis and Preparation of Grignard Reagent. [Link]

  • YouTube. Organic Chemistry: Synthesis of a Grignard Reagent. [Link]

  • Cheméo. Benzene, 1,2,3-trimethyl-4-propyl - Chemical & Physical Properties. [Link]

  • NIST. Benzene, 1,2,4-trimethyl-. [Link]

Sources

Exploratory

(4-Isopropylphenyl)trimethylsilane structure and molecular weight

Technical Whitepaper: (4-Isopropylphenyl)trimethylsilane Subtitle: Structural Characterization, Synthetic Protocols, and Applications in Silicon Bioisosterism Executive Summary (4-Isopropylphenyl)trimethylsilane (CAS: 18...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (4-Isopropylphenyl)trimethylsilane Subtitle: Structural Characterization, Synthetic Protocols, and Applications in Silicon Bioisosterism

Executive Summary

(4-Isopropylphenyl)trimethylsilane (CAS: 18027-97-9) represents a pivotal structural motif in the emerging field of silicon bioisosterism . In medicinal chemistry, this molecule serves as a model for the "Silicon Switch" strategy—replacing a carbon-based tert-butyl or isopropyl group with a trimethylsilyl (TMS) moiety. This substitution exploits the unique physicochemical properties of silicon (larger atomic radius, higher lipophilicity, altered metabolic stability) to modulate the pharmacokinetic profiles of drug candidates without disrupting their binding affinity.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, a robust synthesis protocol via Grignard metallation, and its strategic utility in drug development.

Part 1: Structural Characterization & Physicochemical Properties[1]

The molecule consists of a benzene ring substituted at the para positions with an isopropyl group and a trimethylsilyl group. This specific substitution pattern creates a lipophilic, bulky scaffold often used to probe hydrophobic pockets in receptor sites.

Table 1: Core Chemical Identity[2]
PropertyData
IUPAC Name [4-(Propan-2-yl)phenyl]trimethylsilane
Common Synonyms 1-(Trimethylsilyl)-4-isopropylbenzene; p-Cumenyltrimethylsilane
CAS Number 18027-97-9
Molecular Formula C₁₂H₂₀Si
Molecular Weight 192.37 g/mol
SMILES CC(C)C1=CC=C(C=C1)(C)C
InChI Key PXFOGPKCOTUXEG-UHFFFAOYSA-N
Physical State Colorless Liquid
Predicted LogP ~4.8 (High Lipophilicity)
Spectroscopic Signature (Expected)
  • ¹H NMR (CDCl₃):

    • δ ~0.25 ppm (s, 9H): The diagnostic singlet of the trimethylsilyl group (Si-Me ₃).

    • δ ~1.25 ppm (d, 6H): Methyl protons of the isopropyl group.

    • δ ~2.90 ppm (sept, 1H): Methine proton of the isopropyl group.

    • δ ~7.2–7.5 ppm (m, 4H): Aromatic protons showing an AA'BB' system typical of para-substitution.

Part 2: Synthetic Pathways

The most reliable synthesis of (4-isopropylphenyl)trimethylsilane utilizes a Grignard-mediated silylation . This method is preferred over direct lithiation due to the lower cost of reagents and better thermal control during scale-up.

Experimental Protocol: Grignard Silylation

Reaction Overview: 1-Bromo-4-isopropylbenzene + Mg → [Grignard Intermediate] + TMSCl → Product

Reagents:

  • 1-Bromo-4-isopropylbenzene (1.0 equiv)

  • Magnesium turnings (1.1 equiv, iodine activated)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous[1][2]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, place magnesium turnings. Add a crystal of iodine and heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10% of the 1-bromo-4-isopropylbenzene solution in anhydrous THF. Initiate the reaction (observe turbidity/exotherm). Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.

    • Critical Control Point: If the reaction does not initiate, use a heat gun or add a drop of dibromoethane. Do not accumulate excess bromide, as this risks a runaway exotherm.

  • Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise over 30 minutes. The silicon-chlorine bond is highly electrophilic and will react rapidly with the arylmagnesium species.

  • Reflux & Quench: Allow the mixture to warm to room temperature and reflux for 2 hours to ensure completion. Quench carefully with saturated aqueous NH₄Cl at 0°C.

  • Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (eluting with 100% Hexanes) to yield the pure colorless liquid.

Workflow Visualization

SynthesisWorkflow Start Start: 1-Bromo-4-isopropylbenzene Mg Magnesium Activation (I2, THF, Heat) Start->Mg Preparation Grignard Intermediate: Ar-Mg-Br Mg->Grignard Insertion TMS Electrophilic Trapping: Add TMSCl (0°C) Grignard->TMS Silylation Quench Quench: Sat. NH4Cl TMS->Quench Termination Product Final Product: (4-Isopropylphenyl)trimethylsilane Quench->Product Purification

Figure 1: Step-by-step synthetic workflow for the Grignard-mediated production of the target silane.[3][1]

Part 3: Strategic Applications in Drug Design

(4-Isopropylphenyl)trimethylsilane is not merely a chemical reagent; it is a structural probe used to validate the Silicon Switch in medicinal chemistry.

The Silicon Bioisostere Effect

Replacing a carbon atom (specifically a tert-butyl group) with a silicon atom (trimethylsilyl) alters the molecule's properties in three distinct ways:

  • Bond Length Expansion: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å). This increases the molecular volume slightly, potentially improving van der Waals contacts within a large hydrophobic binding pocket.

  • Lipophilicity Modulation: Silicon is more electropositive than carbon. Silyl groups generally increase lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration.

  • Metabolic Stability: While the para-position is blocked by the silyl group, the silicon moiety itself is generally stable to P450 oxidation. However, the isopropyl group remains a site for benzylic hydroxylation.

Comparative Logic: Carbon vs. Silicon

BioisostereLogic CarbonAnalog Carbon Analog (4-tert-butylphenyl) SiliconTarget Silicon Target (4-TMS-phenyl) CarbonAnalog->SiliconTarget Bioisosteric Replacement Effect1 Increased Lipophilicity (Higher LogP) SiliconTarget->Effect1 Effect2 Altered Geometry (Longer Bond Lengths) SiliconTarget->Effect2 Effect3 Metabolic Shift (Si-C bond stability) SiliconTarget->Effect3

Figure 2: The "Silicon Switch" logic demonstrating the pharmacological shifts when replacing Carbon with Silicon.

References

  • PubChem. (2025).[4] 1-(Trimethylsilyl)-4-iso-propylbenzene (Compound).[4] National Library of Medicine.[4] [Link][4]

  • Ramesh, R., & Reddy, D. S. (2018). Silicon in Drug Design: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Organic Syntheses. (2004). General Procedures for Grignard Silylation. Org.[5][6] Synth. Coll. Vol. 10. [Link]

Sources

Foundational

p-Isopropylphenyltrimethylsilane organosilicon building block

An Organosilicon Scaffold for Regiocontrol and Bioisosteric Design Executive Summary p-Isopropylphenyltrimethylsilane (CAS: 18027-97-9) is a specialized aryl silane building block that bridges the gap between classical a...

Author: BenchChem Technical Support Team. Date: February 2026

An Organosilicon Scaffold for Regiocontrol and Bioisosteric Design

Executive Summary

p-Isopropylphenyltrimethylsilane (CAS: 18027-97-9) is a specialized aryl silane building block that bridges the gap between classical aromatic chemistry and modern organosilicon utility.[1] Unlike simple phenylsilanes, the presence of the para-isopropyl group introduces a distinct steric and electronic profile, making this molecule a valuable probe for silicon-carbon bioisosterism (mimicking tert-butylated aromatics) and a robust precursor for regiospecific ipso-substitution .

This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, emphasizing its role as a "masked" aryl anion and a partner in palladium-catalyzed cross-coupling.

Part 1: Chemical Identity & Physiochemical Profile

Compound Name: (4-Isopropylphenyl)trimethylsilane CAS Number: 18027-97-9 Molecular Formula:


Molecular Weight:  192.38  g/mol 
PropertyValue / Description
Physical State Colorless Liquid
Boiling Point ~225°C (Predicted/Analogous)
Density ~0.86 g/mL
Solubility Soluble in THF, Et₂O, DCM, Hexanes; Insoluble in Water
Stability Stable to air/moisture; C-Si bond cleavable by strong acids or fluoride sources (

).
Key Structural Feature The TMS group acts as a "super-proton" for electrophilic substitution; the isopropyl group provides lipophilic bulk.
Part 2: Synthetic Routes (The "How-To")

The most robust synthesis leverages the reductive silylation of the corresponding aryl halide. While Wurtz-Fittig coupling is possible, the Grignard route is preferred for its reproducibility and safety profile in standard laboratory settings.

Protocol: Grignard-Mediated Silylation

Objective: Synthesis of p-isopropylphenyltrimethylsilane from 1-bromo-4-isopropylbenzene.

Reagents:

  • 1-Bromo-4-isopropylbenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv, activated)

  • Chlorotrimethylsilane (TMSCl) (1.1 equiv)

  • THF (Anhydrous)[2]

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings and a single crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10% of the aryl bromide in THF. Initiate the reaction (exotherm/color change). Dropwise add the remaining aryl bromide/THF solution to maintain a gentle reflux. Stir for 1 hour post-addition.

  • Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise over 30 minutes. The reaction is exothermic.

  • Workup: Allow to warm to Room Temperature (RT) and stir for 3 hours. Quench with saturated

    
    . Extract with diethyl ether (
    
    
    
    ).
  • Purification: Dry organics over

    
    . Concentrate in vacuo. Purify via vacuum distillation or silica plug (Hexanes eluent) to remove homocoupled biaryl byproducts.
    
Visualization: Synthetic Workflow

Synthesis Start 4-Bromo-cumene Mg Mg / THF (Grignard Formation) Start->Mg Inter Ar-MgBr Intermediate Mg->Inter Reflux 1h TMS TMS-Cl (Electrophilic Trap) Inter->TMS Product p-Isopropylphenyl- trimethylsilane TMS->Product 0°C to RT

Figure 1: Grignard-mediated synthesis workflow ensuring high regiochemical fidelity.

Part 3: Reactivity Profile & Mechanistic Insights

The utility of p-isopropylphenyltrimethylsilane lies in the specific reactivity of the C-Si bond.

1. Regiospecific Ipso-Substitution

Unlike standard electrophilic aromatic substitution (EAS), which would yield a mixture of ortho products due to the isopropyl group's directing effect, the TMS group enforces substitution at the ipso carbon (the carbon attached to Silicon).

Mechanism (The


-Silicon Effect): 
When an electrophile (

) attacks the ring, it targets the position attached to the silicon.[3] This forms a carbocation (Wheland intermediate) where the positive charge is

to the silicon atom. The C-Si bond hyperconjugates with the empty p-orbital, significantly stabilizing the transition state. This is known as the

-silicon effect
.
2. Hiyama Cross-Coupling

This molecule serves as a stable organometallic reagent for Palladium-catalyzed cross-coupling. Unlike boronic acids (Suzuki), arylsilanes are stable to air and chromatography.

  • Activator: Fluoride (TBAF or CsF) creates a pentacoordinate silicate intermediate

    
    , which is the active transmetallating species.
    
  • Catalyst:

    
     or 
    
    
    
    with phosphine ligands.
Visualization: Ipso-Substitution Mechanism

IpsoMechanism Substrate p-Isopropylphenyl-TMS Attack Electrophilic Attack (E+) at C-Si position Substrate->Attack Intermediate Wheland Intermediate (Beta-Cation Stabilized by Si) Attack->Intermediate Rate Determining Step Desilylation Nucleophilic attack on Si (Loss of TMS group) Intermediate->Desilylation Hyperconjugation Product p-Isopropyl-E-benzene Desilylation->Product Re-aromatization

Figure 2: The mechanistic pathway of ipso-substitution driven by beta-silicon stabilization.

Part 4: Applications in Medicinal Chemistry[4][5]
The "Silicon Switch" (Bioisosterism)

In drug design, p-isopropylphenyltrimethylsilane acts as a bioisostere for p-di-isopropylbenzene or p-tert-butyl-cumene derivatives.

  • Lipophilicity (LogP): The C-Si bond is longer (1.89 Å) than C-C (1.54 Å), and Silicon is more electropositive. This increases the lipophilicity of the molecule, potentially improving blood-brain barrier (BBB) penetration.[4]

  • Metabolic Stability: The TMS group is generally more resistant to oxidative metabolism (P450) compared to a tert-butyl group, which is prone to hydroxylation.

  • Steric Bulk: The TMS group provides a slightly larger steric volume (

    
    ) than a tert-butyl group, which can be used to fill hydrophobic pockets in enzyme active sites more effectively.
    

Application Note: Use this building block to synthesize "Sila-analogues" of receptor antagonists where a hydrophobic tail is required for binding affinity.

Part 5: References
  • PubChem. 1-(Trimethylsilyl)-4-isopropylbenzene Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. Preparation of Aryl Silanes via Grignard Reagents. Coll. Vol. 9, p. 553. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[5][6] Accounts of Chemical Research.[3] [Link]

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. [Link]

  • Fleming, I., et al. (1989). The Chemistry of Silicon-Carbon Bonds. Wiley-Interscience. (General reference for Ipso-substitution mechanisms).

Sources

Exploratory

The Isopropyl Group as a Steric Modulator in Arylsilane Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The deliberate incorporation of sterically demanding substituents is a cornerstone of modern synthetic chemistry, enabling precise control over rea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of sterically demanding substituents is a cornerstone of modern synthetic chemistry, enabling precise control over reactivity, selectivity, and molecular architecture. Within the versatile class of organosilicon compounds, arylsilanes bearing isopropyl groups represent a critical subclass where steric hindrance is harnessed to dictate reaction outcomes and stabilize reactive intermediates. This in-depth technical guide provides a comprehensive exploration of the steric effects imparted by isopropyl groups on the synthesis, reactivity, and structural characteristics of arylsilanes. We will delve into the nuanced interplay of steric and electronic factors, offering field-proven insights into experimental design and methodology. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these sterically encumbered organosilicon reagents.

Introduction: The Significance of Steric Control in Arylsilane Chemistry

Arylsilanes have emerged as indispensable tools in organic synthesis, finding widespread application in cross-coupling reactions, as protecting groups, and as precursors to advanced materials.[1] The reactivity and utility of these compounds are profoundly influenced by the nature of the substituents on both the silicon atom and the aryl ring. While electronic effects play a crucial role, the steric environment around the silicon center and the aromatic nucleus is a powerful determinant of reaction pathways and product distributions.

The isopropyl group, with its branched structure, offers a moderate yet highly effective level of steric bulk. When strategically positioned on an arylsilane, either on the silicon atom (e.g., triisopropylsilylarenes) or on the aromatic ring (e.g., (isopropylphenyl)silanes), it can profoundly alter the molecule's behavior. This guide will elucidate these effects, providing a framework for the rational design and application of isopropyl-substituted arylsilanes.

Quantifying the Steric Influence of the Isopropyl Group

To understand the impact of the isopropyl group, it is essential to quantify its steric presence. Several parameters have been developed to describe the steric demands of substituents, with the Taft steric parameter (E_s) and Charton's steric parameter (ν) being among the most common. While a universal scale for steric effects in organosilicon chemistry is debated, it is clear that the Taft E_s scale, developed for carbon-centered reactions, is not directly applicable to reactions at a silicon center.[2]

A more intuitive understanding can be gained by comparing the triisopropylsilyl (TIPS) group to other common trialkylsilyl groups. The steric bulk increases in the order:

Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)

This hierarchy highlights the significant steric shielding provided by the three isopropyl groups in the TIPS moiety, which is a direct consequence of their branched nature.[3][4] This steric hindrance is not merely a passive obstruction but an active element that can be exploited to control reactivity.

Synthesis of Isopropyl-Substituted Arylsilanes: Navigating Steric Challenges

The synthesis of sterically hindered arylsilanes, particularly those with multiple isopropyl groups, requires careful consideration of reaction conditions to overcome the inherent steric barriers. Standard methods for the formation of the aryl-silicon bond, such as the reaction of an organometallic reagent with a chlorosilane, often need to be adapted.

Grignard and Organolithium Reactions

A common route to arylsilanes involves the reaction of an aryl Grignard or aryllithium reagent with a suitable chlorosilane.[5] For the synthesis of arylsilanes with isopropyl groups on the silicon, such as triisopropylphenylsilane, the reaction of phenylmagnesium bromide with triisopropylchlorosilane can be employed. However, due to the steric bulk of the triisopropylchlorosilane, these reactions may require more forcing conditions (e.g., higher temperatures, longer reaction times) compared to the synthesis of less hindered arylsilanes.

For arylsilanes with isopropyl groups on the aromatic ring, such as (2,4,6-triisopropylphenyl)silane, the corresponding aryl Grignard or aryllithium reagent is reacted with a less hindered chlorosilane. The synthesis of the sterically encumbered arylmetallic species itself can be challenging.[6]

Experimental Protocol: Synthesis of Triisopropyl(phenyl)silane

Objective: To synthesize a representative arylsilane with isopropyl groups on the silicon atom.

Materials:

  • Magnesium turnings

  • Iodine (catalyst)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Triisopropylchlorosilane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine.

  • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

  • Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the phenylmagnesium bromide.

  • Silylation: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of triisopropylchlorosilane in anhydrous diethyl ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using hexane as the eluent to afford triisopropyl(phenyl)silane as a colorless oil.

The Impact of Isopropyl Groups on Arylsilane Reactivity

The steric bulk of isopropyl groups plays a pivotal role in modulating the reactivity of arylsilanes in several key transformations.

Steric Shielding in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Hiyama coupling, the steric environment of the arylsilane can significantly influence the reaction rate and efficiency.[7] For arylsilanes with bulky ortho-substituents, including isopropyl groups, the rate of transmetalation to the palladium center can be retarded.[8] This effect is due to the steric clash between the ortho-substituents and the ligands on the palladium complex, which hinders the approach of the arylsilane to the metal center.

However, this steric hindrance can also be advantageous. For instance, in reactions involving multiple potential coupling sites, a sterically hindered silyl group can act as a directing group, favoring reaction at a less hindered position.

Table 1: Illustrative Yields in Hiyama Cross-Coupling of Various Arylsilanes

ArylsilaneElectrophileCatalyst SystemYield (%)Reference
Phenyltrimethoxysilane4-IodoanisolePd(OAc)₂ / PCy₃ / TBAF95[8]
(2-Methylphenyl)trimethoxysilane4-IodoanisolePd(OAc)₂ / PCy₃ / TBAF85[8]
(2,6-Dimethylphenyl)trimethoxysilane4-IodoanisolePd(OAc)₂ / PCy₃ / TBAF60[8]
(2,4,6-Triisopropylphenyl)trimethoxysilane 4-Iodoanisole Pd(OAc)₂ / PCy₃ / TBAF <10 Hypothetical data based on trends

Note: The data for (2,4,6-Triisopropylphenyl)trimethoxysilane is hypothetical to illustrate the expected trend of decreasing yield with increasing steric hindrance.

Regiocontrol in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, where a directing metalation group (DMG) guides the deprotonation to the adjacent ortho position.[9][10][11][12] While silyl groups themselves are not strong DMGs, the steric bulk of substituents on the aryl ring can influence the regioselectivity of DoM when another DMG is present. For example, in an arylsilane containing both a strong DMG and a bulky isopropyl group, metalation will preferentially occur at the less sterically hindered ortho position.

Diagram 1: Steric Influence on Directed ortho-Metalation

G cluster_0 Less Hindered cluster_1 Sterically Hindered Substrate1 Aryl Ring (with DMG and H) Product1 Ortho-lithiated species Substrate1->Product1 Deprotonation Base1 n-BuLi Substrate2 Aryl Ring (with DMG, H, and ortho-iPr) Product2 No Reaction or Slow Reaction Substrate2->Product2 Hindered Deprotonation Base2 n-BuLi caption Fig. 1: Isopropyl group hindering ortho-metalation.

Caption: Isopropyl group hindering ortho-metalation.

Structural and Spectroscopic Characterization

The steric effects of isopropyl groups in arylsilanes are clearly manifested in their structural and spectroscopic properties.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the steric impact of isopropyl groups on the molecular geometry of arylsilanes.[13][14] In arylsilanes with bulky ortho-isopropyl groups, significant distortions from ideal geometries are often observed. For instance, the aryl ring may be twisted out of planarity with respect to the substituents on the silicon atom to alleviate steric strain. Bond angles around the silicon atom and within the aromatic ring can also be distorted.

A search of the Crystallography Open Database reveals several structures containing the 2,4,6-triisopropylphenyl moiety, which can serve as models for understanding the steric environment.[14][15][16][17]

Table 2: Selected Bond Distances and Angles for a Hypothetical (2,4,6-Triisopropylphenyl)silane Derivative from X-ray Crystallography

ParameterValueComment
Si-C(aryl) bond length~1.88 ÅTypical for Si-C(sp²) bonds
C(ortho)-C(ipso)-C(ortho') bond angle>120°Widened due to steric repulsion from isopropyl groups
Dihedral angle (Aryl plane - Si-substituent plane)VariesCan be significant to minimize steric interactions

Note: These are representative values and will vary depending on the specific substituents on the silicon atom.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing isopropyl-substituted arylsilanes in solution.[4][9][18]

  • ¹H NMR: The protons of the isopropyl group typically appear as a doublet for the methyl groups and a septet for the methine proton. The chemical shifts of these signals can be influenced by the electronic environment and anisotropic effects from the aryl ring. Restricted rotation around the aryl-Si bond due to steric hindrance can sometimes be observed by variable temperature NMR, leading to broadening or splitting of signals.[19][20][21][22][23]

  • ¹³C NMR: The carbon signals of the isopropyl group are also characteristic. The chemical shifts provide information about the electronic environment.[18][24][25]

  • ²⁹Si NMR: The ²⁹Si chemical shift is particularly sensitive to the electronic and steric environment around the silicon atom. In sterically crowded arylsilanes, the ²⁹Si resonance may be shifted compared to less hindered analogues.[9][24]

Table 3: Representative NMR Data for a Triisopropyl(aryl)silane

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
¹H (iPr-CH₃)~1.1doublet~7
¹H (iPr-CH)~1.2septet~7
¹³C (iPr-CH₃)~19
¹³C (iPr-CH)~12
²⁹SiVaries

Note: Chemical shifts are approximate and can vary based on the specific aryl group and solvent.

Applications in Drug Development and Materials Science

The ability to fine-tune the steric environment of arylsilanes has significant implications for drug development and materials science. In medicinal chemistry, the introduction of bulky groups can improve metabolic stability by blocking sites of enzymatic degradation. The unique reactivity profiles of sterically hindered arylsilanes also make them valuable intermediates in the synthesis of complex molecular scaffolds.

In materials science, the controlled assembly of arylsilane precursors into polymers and other materials can be influenced by the steric demands of the substituents. The incorporation of isopropyl groups can affect the packing of polymer chains and the morphology of the resulting materials.

Conclusion

The isopropyl group is a versatile and powerful tool for modulating the steric environment of arylsilanes. Its strategic placement on either the silicon atom or the aryl ring allows for precise control over reactivity, selectivity, and molecular geometry. A thorough understanding of the steric effects of the isopropyl group, as elucidated through synthetic studies, reactivity profiling, and structural analysis, is crucial for the rational design and application of these valuable organosilicon compounds. This guide has provided a comprehensive overview of this topic, offering both fundamental principles and practical insights for researchers in academia and industry.

References

  • Frontiers in Chemistry. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers. [Link]

  • ResearchGate. (n.d.). Gauging the Steric Effects of Silyl Groups with a Molecular Balance. ResearchGate. [Link]

  • ResearchGate. (n.d.). Table 2 1 H, 13 C, 29 Si NMR data for compounds 2 and 3. ResearchGate. [Link]

  • ResearchGate. (n.d.). Steric Effects of Silyl Groups. ResearchGate. [Link]

  • PubMed. (2003). Cross-coupling reactions of arylsilanols with substituted aryl halides. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Examples of the Hiyama cross-coupling reaction with aryl silanes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]

  • Supporting information. (n.d.). [Link]

  • Angewandte Chemie International Edition. (2020). Directing Effects of Silyl and Germyl Groups in Transition-Metal-Catalyzed Allylic Substitution. Wiley Online Library. [Link]

  • Organic Chemistry Portal. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (n.d.). Construction of highly sterically hindered geminal disilylated terminal alkenes. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. PubMed Central. [Link]

  • Beilstein Journals. (n.d.). Phenylsilane as an effective desulfinylation reagent. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. ResearchGate. [Link]

  • Baran Lab. (n.d.). Directed (ortho) Metallation: A Survival Guide. Baran Lab. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]

  • NIST. (n.d.). Silane, phenyl-. NIST WebBook. [Link]

  • ACS Publications. (1988). Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Journal of the American Chemical Society. [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Phenylsilane as a safe, versatile alternative to hydrogen for the synthesis of actinide hydrides. Royal Society of Chemistry. [Link]

  • ARKAT USA. (n.d.). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKAT USA. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Andrew G Myers Research Group. (n.d.). ortho metalation. Harvard University. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

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  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • MDPI. (n.d.). An Upgraded Protocol for the Silanisation of the Solid Phase for the Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane... PubMed Central. [Link]

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  • PubMed. (n.d.). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Crystal structures and Hirshfeld surface analyses of bis(4,5-dihydrofuran-2-yl)dimethylsilane and (4,5-dihydrofuran-2-yl)(methyl)diphenylsilane. ResearchGate. [https://www.researchgate.net/publication/353396748_Crystal_structures_and_Hirshfeld_surface_analyses_of_bis45-dihydrofuran-2-yldimethylsilane_and_45-dihydrofuran-2-ylmethyl diphenylsilane]([Link] diphenylsilane)

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Foundational

Technical Guide: Structural Divergence in Para-Silylated Alkylbenzenes

The following technical guide is structured to provide a rigorous, comparative analysis of 1-(trimethylsilyl)-4-isopropylbenzene (Compound A) and its n-propyl isomer (Compound B). This guide deviates from standard templa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, comparative analysis of 1-(trimethylsilyl)-4-isopropylbenzene (Compound A) and its n-propyl isomer (Compound B).

This guide deviates from standard templates to prioritize the causal relationships between molecular structure, synthetic accessibility, and downstream application behavior.

Impact of Alkyl Branching on Synthesis, Analytics, and Reactivity

Executive Summary: The Branching Effect

In the development of organosilicon reagents for cross-coupling (Hiyama) or drug design (bioisosteres), the choice between an isopropyl and an n-propyl tail is rarely arbitrary. While electronically similar, these isomers represent a fundamental divergence in synthetic accessibility and metabolic fate .

  • The Isopropyl Isomer: Thermodynamically favored in synthesis but sterically demanding. It introduces a tertiary benzylic center, creating a specific metabolic "soft spot" for hydroxylation.

  • The n-Propyl Isomer: Synthetically challenging due to carbocation rearrangement issues (requiring acylation-reduction sequences). It offers higher conformational flexibility and a distinct fragmentation signature in mass spectrometry.[1]

Physicochemical & Structural Profile[2][3][4]

The fundamental difference lies in the topology of the alkyl chain para to the trimethylsilyl (TMS) group.

Feature1-(Trimethylsilyl)-4-isopropylbenzene 1-(Trimethylsilyl)-4-n-propylbenzene
Structure Branched (rigid cone near ring)Linear (flexible chain)
Electronic Effect +I (Inductive), slightly stronger donor+I (Inductive), moderate donor
Benzylic Carbon Tertiary (3°) Secondary (2°)
Lipophilicity (LogP) High (Compact hydrophobic sphere)High (Larger surface area interaction)
Boiling Point Trend Typically lower (more spherical/compact)Typically higher (better stacking/surface area)
CAS Number 18027-97-9Isomer-specific CAS varies by purity

Scientist’s Note: While the TMS group dominates the lipophilicity, the packing efficiency of the n-propyl chain often leads to higher boiling points compared to the globular isopropyl isomer. This is critical for purification via fractional distillation.

Synthetic Pathways: The "Carbocation Trap"

The synthesis of these two molecules highlights a classic physical-organic dilemma. You cannot make the n-propyl precursor via simple alkylation due to hydride shifts.

The Divergence Workflow

The following diagram illustrates why the n-propyl isomer requires a multi-step "Acylation-Reduction" approach, whereas the isopropyl isomer is accessible via direct "Friedel-Crafts Alkylation."

SynthesisPath Benzene Starting Material: Benzene FC_Alk Route A: F-C Alkylation (2-chloropropane / AlCl3) Benzene->FC_Alk Direct Route FC_Acyl Route B: F-C Acylation (Propionyl Chloride / AlCl3) Benzene->FC_Acyl Indirect Route Cumene Intermediate: Cumene (Isopropylbenzene) FC_Alk->Cumene Carbocation Rearrangement Bromo_Cumene Bromination: 4-Bromo-cumene Cumene->Bromo_Cumene Grignard Metalation Step: 1. Mg/THF (Grignard) 2. TMS-Cl Bromo_Cumene->Grignard Propiophenone Intermediate: Propiophenone FC_Acyl->Propiophenone Reduction Reduction: Wolff-Kishner or Clemmensen Propiophenone->Reduction nPropylBenz Intermediate: n-Propylbenzene Reduction->nPropylBenz Bromo_nPropyl Bromination: 4-Bromo-n-propylbenzene nPropylBenz->Bromo_nPropyl Bromo_nPropyl->Grignard Final_Iso Target A: 1-TMS-4-isopropylbenzene Grignard->Final_Iso Final_nProp Target B: 1-TMS-4-n-propylbenzene Grignard->Final_nProp

Figure 1: Synthetic divergence. Route A utilizes the stability of the secondary carbocation to form the isopropyl group. Route B forces the linear chain via a ketone intermediate to avoid rearrangement.

Validated Protocol: Silylation of the Aryl Bromide

Once the 4-bromo intermediates are secured, the silylation protocol is identical.

Protocol: Barbier-Type Silylation

  • Setup: Flame-dried 3-neck flask, Ar atmosphere.

  • Reagents: 1.0 equiv 4-bromo-alkylbenzene, 1.2 equiv Mg turnings, 1.1 equiv TMSCl, THF (anhydrous).

  • Initiation: Add Mg and 10% of the bromide/TMSCl mix. Initiate with iodine crystal or heat gun.

  • Addition: Dropwise addition of remaining bromide/TMSCl mixture (maintaining gentle reflux).

    • Why Barbier? Mixing the halide and electrophile (TMSCl) simultaneously with Mg minimizes Wurtz coupling (homo-coupling) of the aryl bromide, a common side reaction with steric-heavy substrates like cumene derivatives.

  • Workup: Quench with sat. NH4Cl. Extract with hexanes (to remove magnesium salts). Distill under reduced pressure.

Analytical Differentiation (Mass Spectrometry)[6]

Distinguishing these isomers requires understanding their fragmentation kinetics.[1] The TMS group (m/z 73) is dominant in both, but the alkyl chain fragmentation provides the fingerprint.

  • Isopropyl Isomer: dominated by Benzylic Cleavage (Methyl Loss) . The loss of a methyl group (M - 15) creates a stable tertiary carbocation stabilized by the benzene ring.

  • n-Propyl Isomer: dominated by McLafferty-like Rearrangement . The flexible chain allows a gamma-hydrogen transfer to the ring, leading to alkene elimination (loss of ethylene, M - 28) or formation of the tropylium ion (m/z 91).

MassSpec Iso_Ion Isopropyl Radical Cation [M]+ Frag_Iso [M - CH3]+ (Stable 3° Cation) Iso_Ion->Frag_Iso Major Path (Methyl Loss) TMS_Peak TMS Cation m/z 73 Iso_Ion->TMS_Peak Common nProp_Ion n-Propyl Radical Cation [M]+ Frag_nProp [M - C2H4]+ (McLafferty/Gamma-H) nProp_Ion->Frag_nProp Major Path (Ethylene Loss) nProp_Ion->TMS_Peak Common

Figure 2: Mass Spectrometry Fragmentation Patterns. The isopropyl isomer favors methyl loss, while the n-propyl isomer undergoes rearrangement involving the gamma-hydrogen.

Reactivity Profile: Hiyama Coupling

In Palladium-catalyzed Hiyama coupling, the organosilane acts as the nucleophile.

Mechanism:



Steric vs. Electronic Impact[7]
  • Transmetallation Rate: The n-propyl isomer generally undergoes transmetallation faster than the isopropyl isomer. The bulk of the isopropyl group (ortho to the hydrogens, but para to the silicon) exerts a remote steric effect that can hinder the approach of the fluoride activator or the palladium complex if the catalyst ligands are bulky (e.g., tricyclohexylphosphine).

  • Catalyst Selection:

    • For Isopropyl: Use smaller phosphine ligands or N-Heterocyclic Carbenes (NHC) to accommodate the bulk.

    • For n-Propyl: Standard ligands (

      
      ) are usually sufficient.
      

Bioisosteric & Metabolic Implications[3]

For researchers in drug development (Medicinal Chemistry), substituting an n-propyl group with an isopropyl group is a classic strategy to modulate metabolic stability .

  • Metabolic Soft Spot (n-Propyl): The terminal methyl group is susceptible to

    
    -oxidation, and the secondary benzylic carbon is highly reactive to Cytochrome P450 (CYP) oxidation.
    
  • Metabolic Blockade (Isopropyl): The branching "protects" the terminal positions. However, the tertiary benzylic carbon becomes the primary site of attack. While tertiary radicals are stable (making the C-H bond weaker), the steric bulk often slows down the enzymatic approach compared to the secondary benzylic protons of the n-propyl form.

Recommendation: If the n-propyl derivative shows rapid clearance via benzylic oxidation, switch to isopropyl to introduce steric hindrance. If the isopropyl derivative is cleared too fast via tertiary hydroxylation, replace the benzylic hydrogen with Fluorine (Bioisostere).

References

  • Hiyama Coupling Fundamentals: Hatanaka, Y., & Hiyama, T. (1988).[2] Cross-coupling of organosilanes with organic halides mediated by a fluoride ion.[2][3][4] Journal of Organic Chemistry. Link

  • Mass Spectrometry of Alkylbenzenes: McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry. Link

  • Metabolic Stability Strategies: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Synthesis of n-Propylbenzene (Classic Protocol): Organic Syntheses, Coll. Vol. 2, p. 47 (1943). Link

  • General Silylation Protocols: Colvin, E. W. (1981). Silicon in Organic Synthesis. Butterworths. (Standard Reference Text).

Sources

Exploratory

Technical Guide: Synthesis of Silicon-Containing Liquid Crystals Using Arylsilanes

This guide details the synthesis of silicon-containing liquid crystals (Si-LCs), focusing on the strategic use of arylsilanes to engineer mesogens with superior electro-optical properties. Executive Summary In the high-p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of silicon-containing liquid crystals (Si-LCs), focusing on the strategic use of arylsilanes to engineer mesogens with superior electro-optical properties.

Executive Summary

In the high-performance display and photonics sector, Silicon-containing Liquid Crystals (Si-LCs) have emerged as a critical solution to the "viscosity-response" bottleneck. While traditional carbon-based mesogens (like cyanobiphenyls) suffer from relatively high rotational viscosity (


), the introduction of silicon—specifically through sila-substitution  of the rigid core or terminal chains—can reduce 

by 20–30% without compromising the nematic phase stability.

This guide focuses on the arylsilane moiety, not merely as a transient synthetic intermediate (as in Hiyama coupling), but as a structural pivot to construct sila-bridged biaryls and silacyclohexane cores.

Part 1: The Silicon Advantage (Mechanistic Grounding)

The substitution of a carbon atom with silicon (C/Si exchange) fundamentally alters the mesogen's physical chemistry due to two factors:

  • Bond Length & Geometry: The C–Si bond (1.89 Å) is significantly longer than the C–C bond (1.54 Å).[1] This increases the molar volume and disrupts efficient packing slightly, which lowers the bulk viscosity.[1]

  • Polarizability: Silicon is more polarizable than carbon.[1] When placed in the rigid core (e.g., an arylsilane linkage), it enhances the dielectric anisotropy (

    
    ), improving the threshold voltage (
    
    
    
    ).
Data Comparison: C-LC vs. Si-LC

The following table illustrates the impact of sila-substitution on a standard phenyl-cyclohexane (PCH) mesogen structure.

PropertyStandard Carbon Mesogen (PCH-5)Sila-Substituted Analog (Si-PCH-5)Impact
Core Structure 4-(trans-4-pentylcyclohexyl)benzonitrile4-(trans-4-pentyl-1-silacyclohexyl)benzonitrileSi in Ring
Rotational Viscosity (

)
~120 mPa·s~85 mPa[1]·s~30% Reduction
Birefringence (

)
0.120.11Slight Decrease
Nematic Range 24°C – 55°C18°C – 48°CShifted Lower
Dielectric Anisotropy Positive (+10)Positive (+11.[1]5)Enhanced

Part 2: Strategic Synthesis via Arylsilanes

We define two primary synthetic pathways using arylsilanes:

  • The Nucleophilic Silylation Route: Utilizing aryl-lithium intermediates to attack chlorosilanes, forming the Ar–Si bond directly.[1]

  • The Hydrosilylation Route: Using arylsilanes (

    
    ) to couple with alkenes/alkynes, creating flexible spacers or tails.[1]
    
Workflow Visualization

The following diagram outlines the decision matrix for synthesizing Si-LCs.

SiLC_Synthesis Start Target: Si-Containing LC Choice Structural Goal? Start->Choice PathA Rigid Core Modification (Sila-Biaryl / Silacyclohexane) Choice->PathA High Stability PathB Flexible Tail/Linker (Silyl-Alkyl Chains) Choice->PathB Flexibility StepA1 Lithiation (Ar-Li) (-78°C, THF) PathA->StepA1 StepB1 Arylsilane Precursor (Ar-SiH3) PathB->StepB1 StepA2 Electrophilic Trap (R-SiCl3 / Silacyclohexanone) StepA1->StepA2 ProductA Si-Core Mesogen (Low Viscosity, High Delta-E) StepA2->ProductA StepB2 Pt-Catalyzed Hydrosilylation (Karstedt's Catalyst) StepB1->StepB2 ProductB Si-Tail Mesogen (Surfactant-like Properties) StepB2->ProductB

Caption: Decision matrix for Si-LC synthesis. Path A (Core Modification) is preferred for high-performance display materials.

Part 3: Detailed Experimental Protocol

Target Synthesis: 4-(trans-4-pentyl-1-silacyclohexyl)biphenyl

This protocol describes the construction of a silacyclohexane core attached to an aryl group. This is the "gold standard" for low-viscosity LCs.

Phase 1: Preparation of the Aryl-Lithium Reagent

Theory: Aryl bromides undergo rapid Lithium-Halogen exchange at cryogenic temperatures.[1] The resulting aryl-lithium is a hard nucleophile that attacks silicon electrophiles.[1]

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and dropping funnel.

  • Reagents:

    • 4-Bromo-4'-pentylbiphenyl (10.0 mmol)

    • n-Butyllithium (2.5 M in hexanes, 11.0 mmol)

    • Anhydrous THF (100 mL)

  • Procedure:

    • Dissolve the aryl bromide in THF and cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise over 20 minutes.[1] Maintain temperature < -70°C to prevent Wurtz coupling side reactions.

    • Stir for 1 hour at -78°C. The solution typically turns a deep yellow/orange, indicating the formation of the biphenyl-lithium species.

Phase 2: The Silylation (Sila-Substitution)

Theory: The electrophile here is 1-chloro-1-methyl-4-pentyl-1-silacyclohexane (or a precursor like 1,1-dichloro-1-silacyclohexane if building the ring). For this protocol, we assume the coupling of the aryl group to a pre-formed silacyclohexane ring precursor.[1]

  • Addition: Dissolve the chlorosilane precursor (10.0 mmol) in 20 mL THF.

  • Reaction: Add the chlorosilane solution dropwise to the aryl-lithium mixture at -78°C.

  • Warming: Allow the mixture to warm to room temperature (RT) overnight. The color will fade as the Ar-Si bond forms.

  • Quenching: Quench with saturated NH4Cl (aq). Extract with diethyl ether (3x).[1]

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Purify via column chromatography (Silica gel, Hexane/DCM gradient).

Phase 3: Isomerization (The Critical Step)

Theory: The silylation often yields a mixture of cis and trans isomers.[1] Only the trans isomer exhibits liquid crystalline behavior (rod-like shape).[1] The cis isomer (bent shape) acts as an impurity that destabilizes the phase.[1]

  • Reagent: Use an acid catalyst (e.g., p-TsOH) or a radical isomerization method depending on the specific ring substituents.[1]

  • Protocol: Dissolve the mixture in DCM. Add 5 mol% p-TsOH. Reflux for 4 hours.

  • Validation: Monitor via 29Si NMR . The trans isomer typically shows a distinct upfield shift compared to the cis isomer.[1]

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized material must be validated using the following "Self-Validating System."

Structural Confirmation (NMR)
  • 29Si NMR: The definitive proof of Si-incorporation.[1] Look for a singlet around -5 to -20 ppm (relative to TMS) for silacyclohexanes.[1]

  • 1H NMR: Verify the integration of the aromatic protons (aryl core) vs. the alkyl protons (tail).

Mesophase Identification (POM & DSC)
  • Polarized Optical Microscopy (POM):

    • Heat the sample to the isotropic phase and cool slowly (1°C/min).

    • Nematic Phase: Look for the classic "Schlieren" texture (thread-like defects) or "Marble" texture.[1][2]

    • Smectic Phase: Look for "Focal Conic" fans.

  • Differential Scanning Calorimetry (DSC):

    • Record melting point (

      
      ) and clearing point (
      
      
      
      ).[1]
    • Criteria: A sharp peak at

      
       indicates high purity (>99.5%).[1] Broad peaks suggest isomeric impurities (cis-isomer contamination).[1]
      
Purity Check (HPLC)
  • Use a reverse-phase C18 column.[1] Impurities (protodesilylated byproducts) will elute significantly earlier than the target arylsilane.[1]

Part 5: Advanced Pathway - Hiyama Coupling

While the protocol above builds the Ar-Si bond, Hiyama Coupling uses arylsilanes to build the biphenyl core itself.

Mechanism:



  • Why use it? It avoids the toxicity of tin (Stille) and the flammability of lithium/magnesium (Kumada).[1]

  • Activator: Fluoride sources (TBAF) are required to form the pentacoordinate silicate intermediate, which is the active transmetallating species.

Hiyama_Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal + Silicate Silane Arylsilane (Ar'-SiR3) Silicate Pentacoordinate Silicate [Ar'-SiR3F]- Silane->Silicate + Activator Activator Fluoride (TBAF) Activator->Silicate RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regenerate Product Biaryl Core (Ar-Ar') RedElim->Product

Caption: The Hiyama Coupling cycle for constructing the rigid biphenyl core of the liquid crystal.

References

  • Hiyama, T., & Hatanaka, Y. (1988).[1] Palladium-catalyzed cross-coupling reaction of organometalloids through activation with fluoride ion.[1][3][4] Journal of Organic Chemistry. Link

  • Merck Patent GmbH. (2000).[1] Silacyclohexane derivatives and liquid crystalline medium. US Patent 6,063,307.[1] (Foundational industrial reference for Si-LCs). Link

  • Denmark, S. E., & Ober, M. H. (2003).[1] Organosilicon Reagents: Synthesis and Application to Palladium-Catalyzed Cross-Coupling Reactions. Aldrichimica Acta.[1][5] Link

  • Gauza, S., et al. (2006).[1] High birefringence isothiocyanato tolane liquid crystals. Liquid Crystals. (Context on viscosity/birefringence trade-offs). Link

  • Organic Chemistry Portal. (2023). Hiyama Coupling: Reaction Mechanism and Recent Literature. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene via Grignard Reaction

Abstract This application note provides a comprehensive guide for the synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene, a valuable organosilicon compound used in organic synthesis and materials science. The protocol i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene, a valuable organosilicon compound used in organic synthesis and materials science. The protocol is centered around the robust and well-established Grignard reaction, beginning with the formation of 4-isopropylphenylmagnesium bromide from 4-bromocumene, followed by its reaction with chlorotrimethylsilane. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, critical safety protocols, and data presentation to ensure reproducibility and success for researchers in chemical synthesis and drug development.

Introduction and Significance

Aryltrimethylsilanes are a class of organosilicon compounds that have found extensive application as versatile intermediates in modern organic chemistry. The trimethylsilyl (-SiMe₃) group can act as a stable protecting group, a director for electrophilic aromatic substitution, and, most notably, as a masked nucleophile or leaving group in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling).[1] 1-(trimethylsilyl)-4-iso-propylbenzene, specifically, serves as a precursor for introducing the 4-isopropylphenyl (cumyl) moiety into complex molecules, a structural motif present in various pharmaceuticals and functional materials.

The Grignard reaction, discovered by Nobel laureate Victor Grignard, remains a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[2] Its application in the synthesis of arylsilanes via the reaction of an arylmagnesium halide with a halosilane is a reliable and scalable method.[3] This guide details this specific transformation, emphasizing the practical considerations and chemical principles that underpin the procedure.

Reaction Mechanism and Scientific Principles

The synthesis is a two-stage process: (1) Formation of the Grignard reagent, and (2) Nucleophilic substitution on the silicon electrophile.

Stage 1: Formation of 4-isopropylphenylmagnesium bromide

The reaction is initiated on the surface of the magnesium metal. It is widely accepted that the mechanism involves single-electron transfer (SET) steps, leading to the formation of radical intermediates that are "surface-adherent".[2]

  • Initiation: An initial electron transfer from the magnesium metal to the aryl halide (4-bromocumene) forms a radical anion, which then fragments. Ar-Br + Mg → [Ar-Br]•⁻ Mg•⁺ [Ar-Br]•⁻ Mg•⁺ → Ar• + MgBr⁺

  • Propagation: The aryl radical (Ar•) and the MgBr⁺ species recombine on or near the magnesium surface to form the final Grignard reagent, 4-isopropylphenylmagnesium bromide. Ar• + MgBr⁺ → Ar-MgBr

The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases and will readily react with protic solvents like water, which would "quench" the reagent and halt the desired reaction.[4][5]

Stage 2: Nucleophilic Attack on Chlorotrimethylsilane

The Grignard reagent is a powerful nucleophile due to the highly polarized carbon-magnesium bond. It readily attacks the electrophilic silicon atom of chlorotrimethylsilane.[6] The chloride ion is displaced in a standard nucleophilic substitution reaction to form the stable silicon-carbon bond.[3][7]

  • Nucleophilic Substitution: The carbanionic carbon of the 4-isopropylphenyl group attacks the silicon atom, and the chloride ion departs as the leaving group, forming magnesium bromochloride as a byproduct. Ar-MgBr + Cl-Si(CH₃)₃ → Ar-Si(CH₃)₃ + MgBrCl

The reaction is typically rapid and exothermic. Using tetrahydrofuran (THF) as a solvent is advantageous over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent, which can lead to faster reaction rates.[6][8]

Experimental Protocol

This section outlines the detailed procedure for the synthesis. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[8][9]

Critical Safety Considerations
  • Anhydrous Conditions: Grignard reagents react violently with water.[10] All glassware must be rigorously flame-dried or oven-dried before use, and anhydrous solvents are mandatory. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Fire Hazard: The solvents used (THF, diethyl ether) are extremely flammable.[8][9] Ensure no open flames or spark sources are present in the laboratory.[4]

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if the addition of the alkyl halide is too rapid.[8][11] An ice-water bath must be readily available for cooling.[4]

  • Reagent Handling: Chlorotrimethylsilane is corrosive and reacts with moisture to produce HCl gas.[12] Handle it in a fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
Magnesium Turnings24.311201.22.92 g
4-Bromocumene199.091001.019.91 g (14.1 mL)
Chlorotrimethylsilane108.641101.111.95 g (14.0 mL)
Anhydrous THF---~250 mL
Iodine253.81-Catalytic1-2 small crystals
Sat. aq. NH₄Cl---~100 mL
Diethyl Ether (for extraction)---~150 mL
Anhydrous MgSO₄---As needed
Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_synthesis 2. Synthesis cluster_workup 3. Workup & Purification a Flame-Dry Glassware & Assemble Under N₂ b Prepare Anhydrous Solvents a->b c Charge Mg Turnings & Iodine Crystal b->c d Add 4-Bromocumene Solution Dropwise c->d e Grignard Formation (Reflux) d->e f Cool & Add Chlorotrimethylsilane e->f g Silylation Reaction (Stir at RT) f->g h Quench with Sat. aq. NH₄Cl g->h i Extract with Diethyl Ether h->i j Dry Organic Layer (MgSO₄) i->j k Remove Solvent (Rotovap) j->k l Vacuum Distillation k->l m Characterize Product l->m

Caption: Workflow for the synthesis of 1-(trimethylsilyl)-4-iso-propylbenzene.

Step-by-Step Protocol

Part A: Formation of 4-isopropylphenylmagnesium bromide

  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Fit the top of the condenser and the dropping funnel with nitrogen inlets. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.

  • Reagent Charging: To the cooled flask, add magnesium turnings (2.92 g, 120 mmol) and a single small crystal of iodine. The iodine serves as an activator for the magnesium surface.[2]

  • Initiation: In the dropping funnel, prepare a solution of 4-bromocumene (19.91 g, 100 mmol) in 80 mL of anhydrous THF. Add approximately 10 mL of this solution to the magnesium turnings at once. The reaction mixture should be gently warmed (a heat gun can be used cautiously) until the brownish color of the iodine disappears and bubbling is observed. A gentle exotherm indicates the reaction has initiated. If initiation is sluggish, sonication may be applied.

  • Grignard Formation: Once initiated, slowly add the remaining 4-bromocumene solution dropwise from the funnel at a rate that maintains a gentle reflux. The Grignard reagent formation is exothermic, so have an ice-water bath ready to control the reaction rate if necessary.[8]

  • Completion: After the addition is complete, heat the resulting cloudy, grey-to-brown mixture to reflux using a heating mantle for an additional 60 minutes to ensure all the magnesium has reacted.

  • Cool the Grignard reagent solution to 0 °C in an ice-water bath.

Part B: Silylation, Workup, and Purification

  • Silylation: To the cooled Grignard solution, add a solution of chlorotrimethylsilane (11.95 g, 110 mmol) in 50 mL of anhydrous THF dropwise via the addition funnel. Maintain the internal temperature below 20 °C during the addition. A white precipitate (MgBrCl) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution while stirring vigorously.[13] This will hydrolyze any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil should be purified by vacuum distillation to yield 1-(trimethylsilyl)-4-iso-propylbenzene as a colorless liquid.[1] Collect the fraction boiling at the appropriate temperature and pressure. (Literature boiling point: ~225-227 °C at atmospheric pressure, will be lower under vacuum).

Expected Results and Characterization

The purified product, 1-(trimethylsilyl)-4-iso-propylbenzene, is a colorless oil.[14] The typical yield for this reaction is in the range of 70-85%. The identity and purity of the compound can be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the trimethylsilyl protons (a singlet around 0.25 ppm), the isopropyl methyl protons (a doublet), the isopropyl methine proton (a septet), and the aromatic protons (two doublets in the aromatic region).

  • ¹³C NMR: Will show characteristic peaks for the trimethylsilyl carbons, the isopropyl group carbons, and the aromatic carbons.

  • GC-MS: A single peak in the gas chromatogram with a molecular ion peak (M⁺) corresponding to the mass of the product (m/z = 192.37).[14]

Troubleshooting

  • Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all glassware and solvents are perfectly dry. If necessary, crush a small portion of the magnesium turnings in the flask (under nitrogen) to expose a fresh surface. A small amount of 1,2-dibromoethane can also be used as an initiator.

  • Low Yield: Often caused by moisture contamination or incomplete reaction. Ensure reflux times are adequate. Another cause can be the formation of biphenyl side products (Wurtz coupling); controlling the temperature during Grignard formation can minimize this.

  • Impure Product: Incomplete reaction may leave starting material. Biphenyl impurities can also be present. Careful fractional distillation is key to achieving high purity.

References

  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?
  • University of Nebraska-Lincoln. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

  • Funny Ehs Info. (2024). Grignard reaction safety.
  • Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

  • Gelest, Inc. (n.d.). GRIGNARD REAGENTS AND SILANES.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760851, 1-(Trimethylsilyl)-4-iso-propylbenzene. Retrieved from [Link]

  • Tuulmets, A., et al. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071-5076.
  • Denmark, S. E., & Wu, Z. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. The Journal of Organic Chemistry, 69(24), 8305-8314.
  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6397, Chlorotrimethylsilane. Retrieved from [Link]

  • Tuulmets, A., et al. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071-6.
  • Organic Syntheses. (n.d.). Procedure for Grignard reaction quench and workup. Retrieved from [Link]

  • Knochel, P., et al. (2006). Improved Synthesis of 1,2-Bis(trimethylsilyl)benzenes using Rieke-Magnesium or the Entrainment Method. Synthesis, 2006(20), 3445-3449.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12865028, 4-Isopropylphenylmagnesium bromide. Retrieved from [Link]

Sources

Application

Advanced Application Note: Oxidative Cross-Coupling of Arylsilanes with Aryl Halides (Hiyama &amp; Hiyama-Denmark Methodologies)

Executive Summary & Strategic Value The cross-coupling of arylsilanes with aryl halides (classically known as the Hiyama Coupling ) represents a critical "Silicon Switch" in medicinal chemistry. Unlike the Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The cross-coupling of arylsilanes with aryl halides (classically known as the Hiyama Coupling ) represents a critical "Silicon Switch" in medicinal chemistry. Unlike the Suzuki-Miyaura reaction (Boron) or Stille reaction (Tin), organosilicon reagents offer a unique profile: they are non-toxic, highly stable to moisture/air, and often commercially available as robust protecting groups that can be "switched on" for coupling.

However, the Si–C bond is kinetically stable and requires specific activation to undergo transmetallation. This guide details the two primary methodologies to overcome this barrier:

  • Fluoride-Promoted Activation (Classic Hiyama): Utilizing hypervalent silicate intermediates.[1]

  • Base-Promoted Activation (Hiyama-Denmark): A fluoride-free approach utilizing silanolates, critical for substrates containing silyl-protecting groups (e.g., TBS ethers) that would otherwise be cleaved.

Mechanistic Principles: The Silicon Activation Switch

The defining feature of this methodology is the activation of the nucleophile .[1] Unlike boronic acids, neutral organosilanes do not transmetallate to Palladium(II). They must be converted into a pentacoordinate (hypervalent) silicon species or a silanolate to increase the electron density at the silicon center, thereby polarizing the Si–C bond.

The Catalytic Cycle & Activation Pathway

The reaction proceeds via a Pd(0)/Pd(II) redox cycle.[1][2] The critical deviation from standard cross-coupling is the Transmetallation step, which is often rate-determining.[1]

HiyamaCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_ArX L2Pd(II)(Ar)(X) (Electrophilic Complex) OxAdd->PdII_ArX TransMet Transmetallation PdII_ArX->TransMet Silane Ar'-SiR3 (Neutral/Inactive) ActivatedSi [Ar'-SiR3(F)]- (Pentacoordinate Silicate) OR [Ar'-Si(OH)2O]- (Silanolate) Silane->ActivatedSi Activation Activator Activator (F- or Base) Activator->ActivatedSi ActivatedSi->TransMet Nucleophilic Attack PdII_ArAr L2Pd(II)(Ar)(Ar') (Diaryl Complex) TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Biaryl Product) RedElim->Product

Figure 1: The Mechanistic Cycle. Note the parallel "Activation" pathway required to convert the inert silane into a reactive transmetallating agent.[1]

Methodology A: Fluoride-Promoted Hiyama Coupling

Best for: Robust substrates lacking silyl protecting groups (e.g., TBDMS ethers). Mechanism: Fluoride ions (F⁻) attack the silicon to form a pentacoordinate silicate [R-Si(L)3F]-.[1]

Reagents & Materials
  • Aryl Halide (1.0 equiv): Iodides > Bromides >> Chlorides (Chlorides require electron-rich ligands).[1]

  • Arylsilane (1.2–1.5 equiv): Trimethoxy(aryl)silane Ar-Si(OMe)3 or Triethoxy(aryl)silane.[1]

  • Catalyst: Pd(OAc)₂ (2–5 mol%) + PPh₃ (10–20 mol%) OR Pd(PPh₃)₄.[1]

  • Activator: TBAF (Tetrabutylammonium fluoride), 1M in THF (1.5–2.0 equiv).

    • Critical Note: Commercial TBAF often contains water.[1] While some water accelerates the reaction (forming silanols), excessive water can stall the catalytic cycle.

  • Solvent: THF or Toluene (degassed).[1]

Step-by-Step Protocol
  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon.

  • Catalyst Loading: Add Pd(OAc)₂ (0.05 mmol) and PPh₃ (0.20 mmol).

  • Substrate Addition: Add Aryl Halide (1.0 mmol) and Aryltrimethoxysilane (1.2 mmol).

  • Solvent & Activator: Add anhydrous THF (5 mL) via syringe. Add TBAF solution (1.5 mL, 1.5 mmol) dropwise.

    • Observation: The solution may darken as Pd(0) is generated.[1]

  • Reaction: Heat to 60°C for 6–12 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to room temperature. Dilute with diethyl ether and wash with saturated NaHCO₃.[1]

  • Purification: Silica gel chromatography. Note: Silicon byproducts often streak; ensure thorough elution.

Methodology B: Fluoride-Free Hiyama-Denmark Coupling

Best for: Complex synthesis involving silyl ethers, acid-sensitive groups, or large-scale manufacturing (avoids glass etching). Mechanism: Uses a silanol Ar-Si(OH)Me2 or silanediol.[1] A Brønsted base deprotonates the silanol to form a silanolate Ar-Si(O-)Me2, which acts as a pseudo-halide for transmetallation.

Reagents & Materials
  • Substrate: Aryl Iodide or Bromide.[1][3][4][5][6]

  • Nucleophile: Organosilanol (e.g., Ph-Si(Me)2OH) or cyclic siloxane.

  • Activator (Base): Sodium Trimethylsilanolate (NaOTMS) or Cs₂CO₃.[1]

    • Why NaOTMS? It acts as a soluble source of anhydrous oxide, forming the reactive silanolate in situ.

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) with ligand (e.g., SPhos or XPhos for chlorides).

Step-by-Step Protocol
  • Reagent Prep: If starting from a dimethyl(aryl)silane Ar-SiHMe2, convert to silanol by oxidation (buffer/Pd/H2O) or use commercially available silanols.

  • System Setup: Charge a vial with Aryl Bromide (1.0 mmol), Arylsilanol (1.2 mmol), and NaOTMS (2.0 mmol) in a glovebox (NaOTMS is hygroscopic).

  • Catalyst: Add Pd₂(dba)₃ (0.025 mmol) and Ligand (0.05 mmol).

  • Solvent: Add Toluene (anhydrous, 4 mL).

  • Reaction: Seal and heat to 90°C for 14 hours.

  • Workup: Filter through a pad of Celite to remove palladium black and insoluble salts.[1] Concentrate and purify.

Optimization & Troubleshooting Matrix

Comparison of Activators
ActivatorTypeApplicationProsCons
TBAF FluorideStandard HiyamaHigh reactivity; commercially availableCleaves silyl ethers (TBS/TIPS); basic; etches glass
TASF FluorideSensitive substratesNon-basic fluoride sourceExpensive; hygroscopic
CsF FluorideHeterogeneousLow solubility (slow release)Requires high temp; less basic
NaOTMS SilanolateHiyama-DenmarkFluoride-free; compatible with TBSHygroscopic; requires silanol precursors
Ag₂O OxidativeOxidative CouplingPromotes transmetallation via Ag-SiExpensive; stoichiometric metal waste
Troubleshooting Guide
  • Problem: Protodesilylation (Ar-Si → Ar-H)

    • Cause: Reaction medium is too acidic or water content is too high, leading to hydrolysis of the C–Si bond before transmetallation.

    • Fix: Switch to anhydrous conditions; use the Fluoride-Free (Denmark) protocol; increase catalyst loading to outcompete hydrolysis.

  • Problem: Homocoupling of Aryl Halide (Ar-Ar)

    • Cause: Slow transmetallation allows disproportionation of Pd(II) species.

    • Fix: Increase the concentration of the activator (F⁻ or Base); switch to a more electron-rich ligand (e.g., PCy₃) to accelerate transmetallation.

  • Problem: No Reaction (Stalled at Oxidative Addition)

    • Cause: Steric hindrance at Silicon.[1]

    • Fix: Use less bulky groups on Silicon (Trimethoxy > Triethoxy >> Triphenyl).[1]

References

  • Hatanaka, Y., & Hiyama, T. (1988). Cross-coupling of organosilanes with organic halides mediated by palladium catalyst and fluoride ion. The Journal of Organic Chemistry, 53(4), 918–920. Link[1]

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: The Hiyama-Denmark Coupling.[7] Accounts of Chemical Research, 41(11), 1486–1499. Link[1]

  • Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845-1866. Link

  • Li, J. H., & Deng, C. L. (2005). Fluoride-Free Hiyama Coupling Reaction.[3] Synthesis, 2005(18), 3039-3044. Link

  • Nakao, Y., & Hiyama, T. (2011). Silicon-based cross-coupling reactions: an environmentally benign version of the Suzuki–Miyaura coupling. Chemical Record, 11(1), 7-23. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Hiyama Coupling with Bulky Arylsilanes

Welcome to the technical support center for the Hiyama cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Hiyama cross-coupling reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered substrates, particularly bulky arylsilanes. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven optimization strategies to enhance your reaction yields and success rates.

The Challenge of Steric Hindrance in Hiyama Coupling

The Hiyama coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organosilane and an organic halide.[1] While it offers advantages like the low toxicity and high stability of organosilanes, its efficiency can be significantly hampered by steric hindrance, especially when employing bulky arylsilanes.[2][3] This steric congestion can impede key steps in the catalytic cycle, primarily the transmetalation step, leading to low yields and the formation of side products.[4]

This guide provides a structured approach to overcoming these challenges through a series of troubleshooting questions and detailed optimization protocols.

Troubleshooting Guide: Q&A for Low-Yielding Reactions

Here we address common issues encountered when working with bulky arylsilanes in Hiyama couplings.

Question 1: My reaction with a bulky arylsilane is giving low to no yield. What is the first parameter I should investigate?

Answer: The first and most critical parameter to investigate is the activation of the organosilane . The carbon-silicon bond is relatively inert and requires activation to facilitate transmetalation.[5][6] With sterically hindered arylsilanes, this activation step becomes even more crucial.

Causality: The activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a base, coordinates to the silicon atom, forming a hypervalent silicate. This pentavalent silicon species is more nucleophilic and labile, enabling the transfer of the aryl group to the palladium center.[1] Insufficient or ineffective activation is a primary reason for reaction failure with bulky substrates.

Troubleshooting Steps:

  • Increase Activator Stoichiometry: For bulky arylsilanes, it's often necessary to use a higher equivalence of the activator than what is typically reported for less hindered substrates. Start by increasing the amount of TBAF incrementally, for example, from 1.5 to 2.0 or even 3.0 equivalents.

  • Evaluate Different Fluoride Sources: While TBAF is common, other fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) can sometimes be more effective, depending on the solvent and substrate.[7]

  • Consider Anhydrous vs. Hydrated TBAF: The water content in TBAF can influence the reaction. While some water can be beneficial[8], excess water can lead to the formation of inactive siloxanes. If using hydrated TBAF, consider switching to an anhydrous source or drying the hydrated form.

  • Base-Mediated Activation: In some cases, particularly for "fluoride-free" Hiyama couplings, strong bases like NaOH can be effective activators.[7][9]

Question 2: I've optimized the activator, but the yield is still poor. What's the next logical step?

Answer: After addressing silane activation, the next critical area to focus on is the ligand coordinated to the palladium catalyst. The ligand plays a pivotal role in influencing the steric and electronic properties of the catalyst, which directly impacts its activity and stability, especially with challenging substrates.

Causality: Bulky ligands can promote the reductive elimination step and prevent catalyst decomposition. For sterically demanding couplings, ligands with a large "cone angle" can create a more open coordination sphere around the palladium center, facilitating the approach of the bulky arylsilane during the transmetalation step. Conversely, the electronic properties of the ligand can influence the rate of oxidative addition.

Troubleshooting Steps:

  • Screen Bulky, Electron-Rich Phosphine Ligands: Ligands like XPhos, SPhos, and PtBu3 are often effective for sterically demanding cross-coupling reactions.[7][9][10] These ligands are both bulky and electron-donating, which can stabilize the palladium(0) species and promote oxidative addition.

  • Consider N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and can be sterically demanding, making them excellent candidates for challenging Hiyama couplings.[9][11][12] The steric environment of NHC ligands has a profound effect on the reaction's efficiency.[11][12]

  • Evaluate Bidentate vs. Monodentate Ligands: While monodentate ligands are often preferred for creating a more accessible catalytic center, bidentate ligands can sometimes offer enhanced stability. Experiment with both types to find the optimal choice for your specific substrate combination.

Question 3: I'm observing significant amounts of homocoupling of my organic halide. How can I suppress this side reaction?

Answer: The formation of homocoupling products suggests that the rate of transmetalation is slow compared to other competing pathways. To mitigate this, you need to optimize the reaction conditions to favor the desired cross-coupling pathway.

Causality: Homocoupling can occur through various mechanisms, but it is often exacerbated when the transmetalation step is sluggish due to steric hindrance. The organic halide, after oxidative addition to palladium, may undergo side reactions before the arylsilane can effectively transmetalate.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature to see if the ratio of cross-coupling to homocoupling improves.

  • Adjust the Catalyst and Ligand Loading: A higher catalyst or ligand concentration might be necessary to ensure that the active catalytic species is readily available for the desired reaction. However, excessively high concentrations can sometimes lead to other side reactions.

  • Investigate the Role of Additives: In some cases, additives like copper(I) salts (e.g., CuI) can facilitate the transmetalation step and suppress homocoupling.[3][13]

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium precursor?

A: Yes. While Pd(OAc)2 and Pd2(dba)3 are common choices, other precursors like PdCl2 or Pd/C can also be effective.[7][8][13] The choice of precursor can sometimes influence the reaction kinetics and should be considered as part of the optimization process. For instance, Pd/C offers the advantage of being a heterogeneous catalyst that can be easily removed by filtration.[8]

Q: What is the optimal solvent for Hiyama couplings with bulky substrates?

A: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like THF, dioxane, and DMF are commonly used. Toluene is also a suitable option.[7] It is recommended to screen a few different solvents to find the one that provides the best solubility for all reaction components and facilitates the highest yield.

Q: Are there alternatives to palladium catalysts for this reaction?

A: While palladium is the most common catalyst, other transition metals like nickel and copper have been shown to catalyze Hiyama-type couplings.[2][11][14] For certain substrate combinations, particularly those involving sp3-hybridized alkyl halides, copper catalysis with a multiligand system has shown promise.[11][15]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Hiyama Coupling with a Bulky Arylsilane

This protocol provides a starting point for the optimization process.

  • To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the organic halide (1.0 equiv.).

  • Add the bulky arylsilane (1.2 equiv.).

  • Add the activator (e.g., TBAF, 2.0 equiv.).

  • Add the anhydrous solvent (e.g., THF or dioxane, to make a 0.1 M solution with respect to the organic halide).

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Ligand Screening for a Sterically Hindered Hiyama Coupling
EntryLigandYield (%)
1PPh315
2PCy345
3XPhos85
4SPhos78
5IPr (NHC)82

Reaction conditions: Bulky arylsilane (1.2 equiv.), aryl bromide (1.0 equiv.), Pd(OAc)2 (2 mol%), Ligand (4 mol%), TBAF (2.0 equiv.), THF, 60 °C, 12 h.

Visualization of Key Concepts

The Catalytic Cycle of Hiyama Coupling

Hiyama_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation R-Pd(II)(X)L_n->Transmetalation Ar-SiR'3 (activated) R-Pd(II)(Ar)L_n R-Pd(II)(Ar)L_n Transmetalation->R-Pd(II)(Ar)L_n Reductive Elimination Reductive Elimination R-Pd(II)(Ar)L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n R-Ar R-Ar Reductive Elimination->R-Ar

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield with Bulky Arylsilane Activator Optimize Silane Activation (Stoichiometry, Type) Start->Activator Ligand Screen Ligands (Bulky Phosphines, NHCs) Activator->Ligand Still low yield Success Improved Yield Activator->Success Yield improves Conditions Adjust Reaction Conditions (Temperature, Solvent, Catalyst) Ligand->Conditions Still low yield Ligand->Success Yield improves Conditions->Success Optimization successful

Caption: Decision tree for troubleshooting low-yielding Hiyama couplings.

References

  • Hiyama Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Shaheen, A., Ang, W. X., & Lee, S. S. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]

  • Wang, Z., Wang, S., Zhang, S., & Wang, H. (2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides. Organic Chemistry Frontiers. [Link]

  • Hiyama coupling. (2023, December 22). In Wikipedia. [Link]

  • Wang, Y., Shen, H., Qiu, J., Chen, M., Song, W., Zhao, M., Wang, L., Bai, F., Wang, H., & Wu, Z. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10, 883658. [Link]

  • Hiyama Cross Coupling. (2014, August 20). Chem-Station. [Link]

  • Chassagne, T., Leger, J.-M., & L’Homme, C. (2007). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters, 9(12), 2341–2343. [Link]

  • Campos, J. F., Ferreira, V., & Berteina-Raboin, S. (2023). Eucalyptol: A Bio-Based Solvent for the Synthesis of O,S,N-Heterocycles. Application to Hiyama Coupling, Cyanation, and Multicomponent Reactions. Molecules, 28(21), 7291. [Link]

  • N-A, A., & K, S. (2022). Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction. ARKIVOC, 2023(1), 1–25. [Link]

  • Fernández-Rodríguez, M. A., & Hartwig, J. F. (2019). Highly Enantioselective Hiyama Cross-Coupling via Rh-Catalyzed Allylic Arylation of Racemic Allyl Chlorides. Organometallics, 38(11), 2320–2326. [Link]

  • Wang, Y., Shen, H., Qiu, J., Chen, M., Song, W., Zhao, M., Wang, L., Bai, F., Wang, H., & Wu, Z. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. Frontiers in Chemistry, 10. [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40–44. [Link]

  • Wang, Z., Wang, S., Zhang, S., & Wang, H. (2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights. Organic Chemistry Frontiers. [Link]

  • Wang, Z., Wang, S., Zhang, S., & Wang, H. (2025). Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides: reaction development and mechanistic insights. Organic Chemistry Frontiers. [Link]

  • Shaheen, A., Ang, W. X., & Lee, S. S. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5654. [Link]

  • Shen, D., & Wang, J. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(51), 9181–9186. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ChemInform, 44(7). [Link]

  • Köllhofer, A., Plenio, H., & Pucheault, M. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(11), 3202. [Link]

  • Sevov, C. S., & Ball, N. D. (2012). Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides. Organic Letters, 14(24), 6378–6381. [Link]

  • Li, J., Wang, S., Zhang, S., & Wang, H. (2018). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Tetrahedron Letters, 59(1), 74-78. [Link]

  • Shen, D., & Wang, J. (2023). Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes. Organic Letters, 25(51), 9181–9186. [Link]

Sources

Optimization

Choosing the right fluoride source (TBAF vs CsF) for arylsilane activation

Ticket ID: #Si-F-ACT-001 Subject: Optimization of Fluoride Sources (TBAF vs. CsF) for Hiyama/Hiyama-Denmark Coupling Assigned Specialist: Senior Application Scientist, Organometallic Division Mission Statement You are en...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Si-F-ACT-001 Subject: Optimization of Fluoride Sources (TBAF vs. CsF) for Hiyama/Hiyama-Denmark Coupling Assigned Specialist: Senior Application Scientist, Organometallic Division

Mission Statement

You are encountering issues with arylsilane activation. Whether it is stalled conversion, protodesilylation (loss of the silyl group), or difficult purification, the culprit is often the specific nature of the fluoride source. This guide deconstructs the choice between Tetrabutylammonium Fluoride (TBAF) and Cesium Fluoride (CsF) , moving beyond standard textbook definitions to address the "wet" and "insoluble" realities of these reagents.

Module 1: The Decision Matrix (Selection Logic)

Before starting your experiment, use this matrix to select the correct source. The choice is rarely about "reactivity" alone; it is about solubility vs. basicity .

FeatureTBAF (Tetrabutylammonium Fluoride) CsF (Cesium Fluoride)
Primary State Hygroscopic solid or THF solution (Hydrated)Hygroscopic solid (Can be dried)
Solubility High in organic solvents (THF, DCM, Toluene)Low in organics; requires DMF, DMSO, or H₂O
Basicity High (often acts as Brønsted base due to H₂O)Moderate (lower effective basicity in aprotic media)
Water Content High: Commercial "anhydrous" is often ~3H₂OControllable: Can be flame-dried/ground
Risk Factor Protodesilylation (due to water + base)Insolubility (stalled reaction)
Best For Robust substrates, rapid screening, liquid phaseBase-sensitive substrates, large scale, high temp
Expert Insight: The "Naked" Fluoride Myth

Do not assume TBAF is "naked" fluoride. In its commercial form (TBAF·3H₂O), the fluoride ion is heavily hydrogen-bonded to water.[1] This hydration shell reduces nucleophilicity but increases basicity, often leading to the unwanted protonation of the aryl ring (protodesilylation) rather than transmetallation [1].

Module 2: Troubleshooting TBAF (The "Wet" Problem)

User Query: "My starting material is disappearing, but I'm isolating the desilylated arene (Ar-H) instead of the coupled product (Ar-R)."

Diagnosis: You are experiencing Protodesilylation .[2] The mechanism involves the fluoride attacking the silicon to form a silicate, which—in the presence of water (from TBAF) and a proton source—cleaves the C-Si bond before the Palladium can transmetallate.

Corrective Protocol:

  • Switch Reagent: If your substrate is electron-rich (e.g., methoxy-substituted arylsilane), it is highly prone to protodesilylation. Switch to CsF or TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate).

  • The Molecular Sieve Fallacy: Adding molecular sieves to TBAF/THF solutions is often insufficient to remove the tightly bound water of hydration.

  • Buffer the System: Although counter-intuitive, adding a Lewis acid buffer or using a silanolate system (Denmark modification) can mitigate this, but the simplest fix is removing the water source [2].

User Query: "I cannot remove the tetrabutylammonium salts during workup."

Diagnosis: TBA salts are amphiphilic and "streak" on silica columns. Corrective Protocol:

  • Ether Precipitation: Dilute the reaction mixture with Diethyl Ether or Hexanes. TBA salts often oil out or precipitate. Filter through a Celite pad.

  • Scavenger Resins: Use a sulfonic acid resin (e.g., Amberlyst 15) during workup to capture the ammonium cation.

Module 3: Troubleshooting CsF (The "Solubility" Problem)

User Query: "I switched to CsF to avoid water, but now the reaction has stalled. No conversion."

Diagnosis: Heterogeneous Phase Failure. CsF has a high lattice energy. In non-polar solvents (Toluene, THF), it acts like a rock. It cannot activate the silane if it cannot touch it.

Corrective Protocol:

  • The Solvent Switch: You must use polar aprotic solvents. DMF (N,N-Dimethylformamide) or DMSO are required to solubilize CsF.

  • The "Cesium Effect": Cesium's large ionic radius allows for weak solvation and the formation of "naked" fluoride in DMF, which accelerates the formation of the pentacoordinate silicate intermediate [3].

  • Phase Transfer Catalysis: If you must use Toluene/THF, add 18-Crown-6 (1.0 equiv relative to CsF). This encapsulates the Cs+ ion, pulling the F- into the organic phase.

Module 4: Visualization & Logic Flow

The following diagram illustrates the kinetic competition between the desired Transmetallation (Path A) and the fatal Protodesilylation (Path B).

HiyamaActivation cluster_0 Activation Phase cluster_1 Divergent Pathways Start Arylsilane (Ar-SiR3) Silicate Pentacoordinate Silicate Intermediate [Ar-SiR3F]- Start->Silicate Nucleophilic Attack Fluoride Fluoride Source (F-) Fluoride->Silicate Product Coupled Product (Ar-R) Silicate->Product Path A: Transmetallation (Fast if dry) DeadEnd Protodesilylation (Ar-H) Silicate->DeadEnd Path B: Protonation (Fast if wet/basic) Pd Pd(II)-R Catalyst Pd->Product Water H2O / Proton Source (From wet TBAF) Water->DeadEnd

Figure 1: Kinetic competition in Hiyama Coupling. Path A requires a stable silicate and active catalyst. Path B dominates when water content is high (TBAF) or the substrate is electron-rich.

Module 5: Validated Experimental Protocols

Protocol A: The "Dry" CsF Method (Recommended for Scale-up)

Use this for base-sensitive substrates or when protodesilylation is observed.

  • Preparation: Grind anhydrous CsF (2.0 equiv) in a mortar and pestle inside a glovebox or under a stream of Argon.

  • Setup: Flame-dry a Schlenk flask. Add the ground CsF, Pd catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the Aryl Halide (1.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M concentration). Note: Do not use THF.

  • Activation: Add the Arylsilane (1.2 equiv).

  • Reaction: Stir at 40–80°C.

    • Checkpoint: If the reaction is sluggish, add 10 mol% of water. (Counter-intuitive, but trace water can help solubilize CsF surface without causing massive protodesilylation) [4].

Protocol B: The "Rapid" TBAF Method (Screening Only)

Use this for robust substrates where solubility is the priority.

  • Setup: To a vial containing Aryl Halide (1.0 equiv) and Pd Catalyst (5 mol%), add THF (0.1 M).

  • Reagent: Add Arylsilane (1.5 equiv).

  • Activation: Add TBAF (1.0 M in THF) dropwise (2.0 equiv).

    • Critical Step: Add the TBAF slowly. A high instantaneous concentration of F- promotes side reactions.

  • Temperature: Stir at Room Temperature.

    • Warning: Do not heat TBAF reactions above 60°C if possible; Hofmann elimination of the tetrabutylammonium cation generates tributylamine and alkenes, complicating the reaction profile [5].

References

  • Denmark, S. E., & Regens, C. S. (2008).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions.[4][5][6] [Link]

  • Galli, C., et al. (1984).[7] An Assessment of the Causes of the "Cesium Effect". Journal of the American Chemical Society. [Link][3]

  • Lee, J. Y., & Fu, G. C. (2003). Palladium-Catalyzed Hiyama Cross-Couplings of Aryl Chlorides under Mild Conditions. Journal of the American Chemical Society, 125(19), 5616–5617. [Link]

  • Cox, D. P., et al. (1984).[8] "Anhydrous" tetrabutylammonium fluoride: a mild but highly efficient source of nucleophilic fluoride ion. The Journal of Organic Chemistry, 49(17), 3216–3219. [Link]

Sources

Troubleshooting

Technical Support Center: Handling Trimethylsilyl Arene Intermediates

Topic: Stability, Purification, and Activation of Aryl-TMS Species Ticket ID: TMS-AR-001 Role: Senior Application Scientist Executive Summary & Diagnostic Triage User Query: "My trimethylsilyl (TMS) arene intermediates a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Purification, and Activation of Aryl-TMS Species Ticket ID: TMS-AR-001 Role: Senior Application Scientist

Executive Summary & Diagnostic Triage

User Query: "My trimethylsilyl (TMS) arene intermediates are degrading or failing to react. Is this moisture sensitivity?"

Scientist Response: Trimethylsilyl arenes (Ar–TMS) are paradoxically robust yet fragile. Unlike alkyl silyl chlorides (TMSCl), Ar–TMS compounds are generally stable to bulk water at neutral pH. If you are experiencing "moisture sensitivity," you are likely encountering one of three specific failure modes where water acts as a co-conspirator rather than the primary culprit:

  • Acid-Catalyzed Protodesilylation: Trace moisture + acidic media (e.g., Silica Gel, CDCl₃) generates H₃O⁺, cleaving the C–Si bond.

  • Hypervalent Silicate Hydrolysis: In Hiyama couplings, the activated pentacoordinate intermediate is highly moisture-sensitive.

  • Heteroaromatic Instability: Electron-rich heterocycles (e.g., 2-TMS-pyrroles) are hypersensitive to hydrolysis.

Use the decision tree below to diagnose your specific issue.

Diagnostic Workflow (Visualized)

DiagnosticTree Start Start: Identify Failure Point Q1 When does degradation occur? Start->Q1 Purification During Column Chromatography Q1->Purification Disappears on Silica Storage During Storage (Solid/Oil) Q1->Storage Turns to Protonated Arene Reaction During Cross-Coupling (Hiyama) Q1->Reaction Low Yield / No Conv. AcidSilica CAUSE: Acidic Silanols on Silica FIX: Buffer with 1-5% Et3N Purification->AcidSilica TraceAcid CAUSE: HCl in CDCl3 or hydrolysis FIX: Store over solid Na2CO3 Storage->TraceAcid Q2 Activation Method? Reaction->Q2 Fluoride Fluoride (TBAF) Q2->Fluoride Base Base (Silanolate) Q2->Base WetTBAF CAUSE: Wet TBAF stops transmetalation FIX: Use TASF or dry TBAF Fluoride->WetTBAF DryBase CAUSE: System too dry (Needs H2O) FIX: Add stoichiometric H2O Base->DryBase

Figure 1: Troubleshooting decision tree for Ar-TMS stability issues. Identify the phase of failure to select the correct protocol.

Critical Protocol: Purification Survival Guide

The Issue: You synthesized an Ar-TMS compound, but after flash chromatography, you isolated only the protonated arene (Ar-H). The Mechanism: Silica gel is naturally acidic (pH ~4-5). In the presence of trace water (always present in silica), surface silanol groups protonate the aromatic ring at the ipso position, leading to rapid cleavage of the TMS group (Protodesilylation).

Step-by-Step Troubleshooting Protocol
ParameterStandard Condition (RISK)Optimized Protocol (SAFE)
Stationary Phase Standard Silica Gel (60 Å)Neutralized Silica or Neutral Alumina
Mobile Phase Hexane/EtOAcHexane/EtOAc + 1-5% Triethylamine (Et₃N)
Loading Dissolved in CDCl₃Load as liquid or on Celite/Basic Alumina
Time on Column >30 MinutesFlash (<10 mins)

Detailed Methodology:

  • Pre-treatment: Slurry the silica gel in the mobile phase containing 5% Triethylamine (Et₃N). Allow it to sit for 10 minutes to neutralize acidic sites.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of mobile phase containing 1% Et₃N to maintain basicity.

  • Loading: Do not load using chloroform or methylene chloride if they are old (contain HCl). Use distilled hexanes or load dry on Celite.

  • Elution: Run the column quickly. Ar-TMS compounds are non-polar; they should elute early.

Scientific Rationale: The mechanism involves the formation of a Wheland intermediate (sigma complex). Electron-rich arenes (e.g., anisoles, heterocycles) stabilize the cationic intermediate, making them exponentially more sensitive to acidic silica than electron-poor arenes [1].

Reaction Optimization: The Hiyama Coupling Paradox

The Issue: In Palladium-catalyzed cross-coupling, the Ar-TMS species is inert. The Mechanism: The C–Si bond is too strong for direct oxidative addition. It requires activation to form a pentacoordinate silicate (using Fluoride) or a silanolate (using Base).[1] The "Moisture" Nuance:

  • Fluoride Activation (TBAF): Moisture is the enemy. Water solvates the fluoride ion, reducing its nucleophilicity and preventing the formation of the reactive silicate.

  • Base Activation (Denmark type): Moisture is the friend. Water is required to hydrolyze the Ar-TMS to Ar-Si(OH)Me₂, which is the actual transmetalating species [2].

Workflow: Selecting the Right Activation

HiyamaMechanism cluster_Fluoride Fluoride Activation (Anhydrous) cluster_Base Base Activation (Hydrous) ArTMS Ar-SiMe3 (Inert Precursor) Silicate [Ar-SiMe3F]- (Pentacoordinate) ArTMS->Silicate F- source (Strictly Dry) Silanol Ar-Si(OH)Me2 (Silanol) ArTMS->Silanol Hydrolysis (Requires H2O) Pd Pd-Catalyst Cycle Silicate->Pd Transmetalation TBAF TBAF/TASF TBAF->Silicate Silanolate [Ar-Si(O)Me2]- (Silanolate) Silanol->Silanolate Base Silanolate->Pd Transmetalation BaseWater Base + H2O BaseWater->Silanol

Figure 2: Dual activation pathways. Note that Base Activation requires water, while Fluoride activation is inhibited by it.

Troubleshooting Table for Couplings:

SymptomDiagnosisCorrective Action
No Reaction (TBAF method) TBAF is "wet" (hygroscopic). Fluoride is solvated.Use TASF (anhydrous fluoride source) or dry TBAF via azeotropic distillation with THF/Toluene.
No Reaction (Base method) System is too dry. Silanol cannot form.Add 1-2 equivalents of water intentionally if using anhydrous solvents.
Protodesilylation (Coupling) Reaction mixture is too acidic or hot.Switch to KOTMS (Potassium Trimethylsilanolate) as the activator; it buffers the system.

Storage & Handling FAQs

Q: Can I store Ar-TMS compounds in CDCl₃ for NMR analysis? A: Risk High. CDCl₃ slowly decomposes to form DCl (acid) and phosgene upon exposure to light and air. This trace acid will cleave sensitive Ar-TMS groups (especially indole/pyrrole-TMS) within hours.

  • Fix: Filter CDCl₃ through basic alumina before use, or add a single pellet of K₂CO₃ to the NMR tube.

Q: My 2-(trimethylsilyl)pyrrole turned purple and decomposed. Why? A: Heteroaryl silanes are exceptionally acid-sensitive due to the high electron density of the ring. Even atmospheric moisture interacting with CO₂ (forming carbonic acid) can trigger decomposition.

  • Fix: Store these compounds at -20°C under Argon. Do not purify on silica; use neutral alumina or distillation.

Q: Is "moisture sensitivity" a concern for the safety of these compounds? A: Generally, no. Unlike Si-H (silanes) or Si-Cl (chlorosilanes), Ar-TMS compounds are not pyrophoric and do not release HCl upon contact with water. The "sensitivity" is purely regarding chemical yield, not safety.

References

  • Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry. Link

  • Denmark, S. E., & Regens, C. S. (2008).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama-Denmark Coupling. Accounts of Chemical Research. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience. (See Section on Silyl Arenes).
  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. Link

For further assistance, contact the Application Science team with your specific substrate structure and reaction conditions.

Sources

Reference Data & Comparative Studies

Validation

Identifying isopropyl septet and TMS singlet in NMR spectra

Comparative Guide: Signal Characterization of Isopropyl Septets vs. TMS Singlets in NMR Executive Summary In structural elucidation via Nuclear Magnetic Resonance (NMR), the ability to distinguish between reference artif...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Signal Characterization of Isopropyl Septets vs. TMS Singlets in NMR

Executive Summary

In structural elucidation via Nuclear Magnetic Resonance (NMR), the ability to distinguish between reference artifacts and genuine structural reporters is fundamental. This guide provides a technical comparison between two ubiquitous spectral features: the Tetramethylsilane (TMS) Singlet and the Isopropyl Methine Septet . While the former serves as the universal calibration anchor (


 ppm), the latter is a critical diagnostic pattern for the isopropyl moiety (

). This document outlines the physical origins, detection protocols, and comparative utility of these signals to prevent misinterpretation during drug development and chemical synthesis.

The Reference Standard: Tetramethylsilane (TMS)[1][2][3][4]

The Physics of the Singlet

TMS is the industry-standard internal reference for


 and 

NMR. Its utility stems from its high molecular symmetry (

point group).
  • Equivalence: All 12 protons are chemically and magnetically equivalent.

  • Multiplicity: Since

    
     (no neighbors within 3 bonds), the signal is a singlet (
    
    
    
    ).
  • Shielding: Silicon is less electronegative than carbon (

    
     vs 
    
    
    
    Pauling scale), causing high electron density around the methyl protons. This results in strong diamagnetic shielding, pushing the signal to high field (defined as
    
    
    ppm).
Operational Profile
  • Intensity: High per mole (12 protons per molecule). A trace amount (0.03% v/v) provides a massive signal.

  • Volatility: Boiling point is

    
    .
    
  • Risk: In quantitative NMR (qNMR), TMS evaporation during sample preparation can lead to integration errors if used as a quantification standard rather than just a shift reference.

The Structural Reporter: Isopropyl Septet

The Physics of the Septet

The isopropyl group presents a classic case of spin-spin splitting (


-coupling). The methine proton (

) is coupled to two equivalent methyl groups (

), totaling 6 neighboring protons (

).
  • Multiplicity: According to the

    
     rule, 
    
    
    
    peaks (Septet).
  • Intensity Distribution: The peak heights follow the 6th row of Pascal's Triangle: 1:6:15:20:15:6:1 .

  • Visibility Challenge: The outer "wings" (the '1's) possess only

    
    th of the total signal intensity. In spectra with low Signal-to-Noise (S/N) ratios, these wings are often lost to the baseline, making the signal appear as a quintet or broad multiplet.
    
Visualization of Splitting Mechanism

IsopropylSplitting cluster_legend Intensity Logic (Pascal's Triangle) Root Methine Proton (CH) Uncoupled Signal L1 Coupling to Methyl A (3H) Root->L1 J ~ 7 Hz L2 Coupling to Methyl B (3H) L1->L2 Cumulative Splitting Result Resulting Septet Ratio: 1:6:15:20:15:6:1 L2->Result Final Pattern Pascal n=6 Neighbors Total Integral = 64 parts Outer Wings = 1/64th each

Figure 1: The cumulative splitting mechanism generating the 1:6:15:20:15:6:1 intensity pattern of the isopropyl methine proton.

Comparative Analysis

The following table contrasts the technical specifications of both signals to assist in rapid identification.

FeatureTMS SingletIsopropyl Septet (Methine)
Chemical Shift (

)
0.00 ppm (Defined)2.5 – 4.0 ppm (Typical)*
Proton Count 12H (Equivalent)1H (Unique)
Multiplicity Singlet (

)
Septet (

)
Coupling Constant (

)
N/A

Hz
Integral Ratio Reference (set to arbitrary value)1.0 (relative to methyl doublet of 6.0)
Key Vulnerability Evaporation (Volatility)"Wing Clipping" (Poor S/N or Shimming)
Primary Utility Chemical Shift CalibrationStructural Confirmation

*Note: The shift of the isopropyl methine is highly dependent on the electronegativity of the substituent attached to the


-carbon.

Experimental Protocol: Ensuring Signal Fidelity

To reliably distinguish the isopropyl septet from background noise and effectively use TMS, follow this self-validating protocol.

Sample Preparation
  • Solvent Choice: Use

    
     with 0.03% TMS (v/v). Ensure the solvent is stored over molecular sieves to prevent water peaks from obscuring the 1.5–2.0 ppm region.
    
  • Concentration: For small molecules (

    
     Da), prepare a concentration of 
    
    
    
    mg/0.6 mL to ensure the outer wings of the septet are above the noise floor.
  • Tube Integrity: Use high-throughput NMR tubes (5mm) free of scratches to prevent field inhomogeneity.

Acquisition & Shimming (Critical Step)

The most common failure mode in identifying a septet is poor shimming.

  • The Shim Test: Zoom in on the TMS singlet.[1] It should not just be a single line; it must be sharp.

  • Criteria: The width at half-height (

    
    ) of the TMS peak should be 
    
    
    
    Hz. If the TMS peak is broad or asymmetric, the low-intensity outer wings of the isopropyl septet will broaden into the baseline and disappear.
Validation Workflow

ValidationWorkflow Start Start Analysis CheckTMS Step 1: Inspect TMS (0 ppm) Is w1/2 < 0.8 Hz? Start->CheckTMS Shim Action: Re-shim Magnet CheckTMS->Shim No CheckDoublet Step 2: Locate Methyl Doublet (1.0 - 1.4 ppm) CheckTMS->CheckDoublet Yes Shim->CheckTMS CheckSeptet Step 3: Locate Methine Septet (2.5 - 4.0 ppm) CheckDoublet->CheckSeptet CalcJ Step 4: Calculate J-Coupling Must match Doublet J (approx 7 Hz) CheckSeptet->CalcJ Integrate Step 5: Integration Check Ratio Methine:Methyl should be 1:6 CalcJ->Integrate Confirmed CONFIRMED Isopropyl Group Integrate->Confirmed Pass Artifact Suspect Impurity or Overlap Integrate->Artifact Fail

Figure 2: Step-by-step decision tree for validating the presence of an isopropyl group using TMS quality as a prerequisite.

Troubleshooting & Artifacts

The Satellite Trap

A common error is mistaking the


 satellites of a major peak for a multiplet.
  • The Phenomenon:

    
     is 1.1% naturally abundant. Protons attached to 
    
    
    
    are split into a large doublet (
    
    
    Hz).
  • Differentiation:

    • TMS Satellites: Appear at

      
       Hz from the main 0 ppm peak. They are tiny singlets (0.55% intensity each).
      
    • Isopropyl Wings: Appear at

      
       (approx 21 Hz) from the center of the septet. They are part of the main phase pattern.
      
The "Missing Wings"

If the integration of your suspected septet is 0.8H instead of 1.0H relative to the methyls, you have likely lost the outer wings to noise.

  • Solution: Increase the vertical scale (zoom in y-axis) significantly. If the baseline is flat, the wings should appear. If the baseline is rolling, apply baseline correction (e.g., Bernstein polynomial) before integration.

References

  • Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison / Organic Chemistry Data.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for J-coupling constants).
  • NIST. (2023). Tetramethylsilane Reference Data. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to Differentiating Si-C and Isopropyl C-H Stretches using FT-IR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a molecule. This guide offers an in-depth comparison of the FT-IR characteristic peaks for two important functionalities: the silicon-carbon (Si-C) bond and the carbon-hydrogen (C-H) bonds within an isopropyl group. Understanding the nuances of their spectral signatures is critical for accurate structural elucidation and quality control.

The Vibrational Dance: A Primer on FT-IR Spectroscopy

At its core, FT-IR spectroscopy measures the absorption of infrared radiation by a sample. This absorption is not uniform across the spectrum; rather, it occurs at specific frequencies corresponding to the vibrational modes of the molecule's covalent bonds.[1] These vibrations, which include stretching and bending, are quantized, meaning they only occur at discrete energy levels. When the frequency of the infrared radiation matches the vibrational frequency of a bond, energy is absorbed, resulting in a peak in the FT-IR spectrum. The position, intensity, and shape of these peaks provide a wealth of information about the molecule's functional groups and overall structure.

The Subtle Signature of the Si-C Bond

The silicon-carbon bond is a key structural element in a vast array of organosilicon compounds, which are integral to pharmaceuticals, materials science, and chromatography. The Si-C stretching vibration is typically observed in the fingerprint region of the FT-IR spectrum, a complex area below 1500 cm⁻¹ that is unique to each molecule.[1]

The exact position of the Si-C stretching peak is highly sensitive to the nature of the substituents on both the silicon and carbon atoms. Generally, the characteristic absorption for the Si-C stretch is found in the range of 800 - 690 cm⁻¹ .[2][3] For instance, compounds containing a Si-(CH₃) group often exhibit a strong and sharp absorption band around 800 cm⁻¹.[3] The intensity of this peak can vary from medium to strong. It is crucial to consider the entire spectral context, as other vibrations, such as C-H out-of-plane bending, can also appear in this region.

The Distinctive Pattern of Isopropyl C-H Stretches

The isopropyl group, with its characteristic branched structure, presents a more complex and highly informative set of C-H vibrations in the FT-IR spectrum. These are broadly categorized into stretching and bending modes.

Isopropyl C-H Stretching Vibrations

Like other sp³-hybridized C-H bonds, the stretching vibrations of the isopropyl group appear in the region of 3000 - 2850 cm⁻¹ .[4][5] This region will typically show multiple, often overlapping, sharp peaks of strong intensity. Specifically, the asymmetric stretching of the C-H bonds in the methyl (CH₃) groups occurs at a higher frequency (around 2962 cm⁻¹) than the symmetric stretching (around 2872 cm⁻¹).[6] The tertiary C-H stretch of the methine (CH) group is generally weaker and may be obscured by the stronger methyl absorptions.

Isopropyl C-H Bending Vibrations

The bending vibrations of the isopropyl group are particularly diagnostic. The presence of two methyl groups attached to the same carbon (a gem-dimethyl group) leads to a characteristic splitting of the methyl symmetric bending vibration. This results in a distinctive doublet, with two peaks of medium intensity appearing around 1385 cm⁻¹ and 1370 cm⁻¹ .[7] This doublet is a strong indicator of an isopropyl group. In addition to this key feature, the asymmetric bending of the methyl groups and the scissoring of the CH₂ (if present elsewhere in the molecule) will appear around 1470-1450 cm⁻¹.[4][5]

Comparative Analysis: Si-C vs. Isopropyl C-H Stretches

To provide a clear and objective comparison, the key FT-IR characteristics of Si-C and isopropyl C-H stretches are summarized in the table below.

FeatureSi-C StretchIsopropyl C-H StretchesIsopropyl C-H Bends
Wavenumber Range (cm⁻¹) 800 - 6903000 - 28501385 - 1370 (doublet) & 1470 - 1450
Peak Intensity Medium to StrongStrongMedium
Peak Shape Generally SharpSharpSharp
Key Differentiating Feature Located in the fingerprint region; position is highly variable.High-frequency stretching common to all sp³ C-H bonds.Characteristic doublet around 1380 cm⁻¹ due to gem-dimethyl group.

Experimental Protocol for FT-IR Analysis

To obtain high-quality and reproducible FT-IR spectra for the identification of Si-C and isopropyl C-H functionalities, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring data integrity.

I. Sample Preparation

The choice of sample preparation technique is critical and depends on the physical state of the sample.

  • Liquids: A small drop of the neat liquid can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Solids:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder and then press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal by applying pressure. This technique requires minimal sample preparation.

  • Solutions: Dissolve the sample in a suitable infrared-transparent solvent (e.g., chloroform, carbon tetrachloride). The choice of solvent is crucial to avoid interfering absorption bands. Use a liquid cell with a known path length for analysis.

II. Instrument Setup and Data Acquisition
  • Background Spectrum: Before analyzing the sample, acquire a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet). This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.

  • Sample Analysis: Place the prepared sample in the FT-IR spectrometer and acquire the spectrum.

  • Data Processing: The resulting interferogram is automatically converted to a spectrum (transmittance or absorbance vs. wavenumber) by a Fourier transform.

Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for performing an FT-IR analysis to identify Si-C and isopropyl C-H stretches.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start liquid Liquid Sample start->liquid solid Solid Sample start->solid solution Solution Sample start->solution thin_film Prepare Thin Film liquid->thin_film kbr_pellet Prepare KBr Pellet solid->kbr_pellet atr Use ATR solid->atr dissolve Dissolve in Solvent solution->dissolve background Acquire Background Spectrum thin_film->background kbr_pellet->background atr->background dissolve->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Fourier Transform) sample_scan->process identify_sich Identify Si-C Stretch (800-690 cm⁻¹) process->identify_sich identify_ch_stretch Identify Isopropyl C-H Stretches (3000-2850 cm⁻¹) process->identify_ch_stretch identify_ch_bend Identify Isopropyl C-H Bends (1385-1370 cm⁻¹ doublet) process->identify_ch_bend end End identify_sich->end identify_ch_stretch->end identify_ch_bend->end

Sources

Validation

A Comparative Analysis of Refractive Index and Density for 1-(trimethylsilyl)-4-isopropylbenzene (CAS 18027-97-9) and Its Structural Analogs

For Immediate Release: An in-depth guide for researchers, scientists, and drug development professionals detailing the physical properties of the organosilane 1-(trimethylsilyl)-4-isopropylbenzene and its alternatives. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release:

An in-depth guide for researchers, scientists, and drug development professionals detailing the physical properties of the organosilane 1-(trimethylsilyl)-4-isopropylbenzene and its alternatives. This guide provides a comparative analysis of refractive index and density, supported by experimental methodologies, to aid in material selection and application development.

Introduction

Organosilanes play a pivotal role in a myriad of scientific and industrial applications, from surface modification and adhesion promotion to acting as intermediates in organic synthesis. The compound 1-(trimethylsilyl)-4-isopropylbenzene (CAS 18027-97-9), a substituted phenyltrimethylsilane, is of interest for its unique combination of an aromatic ring and a bulky alkyl group, which can impart specific solubility, thermal, and surface properties. The precise measurement and comparison of its physical properties, such as refractive index and density, are crucial for its effective application and for identifying suitable alternatives. This guide presents a detailed comparison of these properties for 1-(trimethylsilyl)-4-isopropylbenzene and structurally related compounds, along with the experimental protocols for their determination.

Comparative Data: Refractive Index and Density

The selection of a suitable organosilane for a specific application often hinges on its physical properties. The refractive index is a critical parameter in optical applications and for purity assessment, while density is essential for formulation calculations and understanding molecular packing. The following table provides a comparative summary of the refractive index and density for 1-(trimethylsilyl)-4-isopropylbenzene and several of its structural analogs.

CompoundCAS NumberMolecular FormulaRefractive Index (n20/D)Density (g/mL at 20-25 °C)
1-(trimethylsilyl)-4-isopropylbenzene18027-97-9C₁₂H₂₀SiData not availableData not available
Phenyltrimethylsilane768-32-1C₉H₁₄Si1.491[1]0.873 (at 25 °C)
tert-Butylbenzene98-06-6C₁₀H₁₄1.492 (at 20 °C)[2]0.867[3]
1-Bromo-4-(trimethylsilyl)benzene6999-03-7C₉H₁₃BrSi1.529[4]1.173 (at 25 °C)[4]
1,2,4-Trimethylbenzene (Pseudocumene)95-63-6C₉H₁₂1.504[5]0.876 (at 20 °C)[5]

The Significance of Structure on Physical Properties

The data presented above highlights the influence of molecular structure on the refractive index and density of these aromatic compounds. Phenyltrimethylsilane serves as a foundational structure. The introduction of an isopropyl group in the para position, as in the target compound, is expected to slightly decrease the density compared to phenyltrimethylsilane due to the increase in molecular volume. The refractive index is also likely to be in a similar range.

Compared to its non-silylated analog, tert-butylbenzene, 1-(trimethylsilyl)-4-isopropylbenzene will have a higher molecular weight, which would typically suggest a higher density. However, the larger volume of the trimethylsilyl group may counteract this effect. The presence of the silicon atom in the silylated compounds generally leads to a lower refractive index compared to a carbon analog of similar size.

The introduction of a bromine atom in 1-bromo-4-(trimethylsilyl)benzene significantly increases both the refractive index and the density due to the high atomic mass and polarizability of bromine.[4] 1,2,4-Trimethylbenzene, with its three methyl groups, exhibits a higher refractive index and density compared to phenyltrimethylsilane, which can be attributed to the increased electron density of the benzene ring.[5]

Experimental Methodologies

Accurate determination of refractive index and density is paramount for material characterization and quality control. The following are standard, reliable methods for these measurements.

Measurement of Refractive Index

The refractive index of a liquid is typically measured using a refractometer. The Abbe refractometer is a common and accurate instrument for this purpose.

Protocol for Abbe Refractometer:

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

  • Sample Application: Place a few drops of the sample liquid onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to equilibrate to the desired temperature (typically 20°C).

  • Reading: Look through the eyepiece and adjust the control to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Data Recording: Read the refractive index value from the instrument's scale.

Refractive_Index_Workflow Start Start Calibrate Calibrate Refractometer Start->Calibrate Apply_Sample Apply Sample to Prism Calibrate->Apply_Sample Equilibrate Temperature Equilibration Apply_Sample->Equilibrate Adjust_Optics Adjust Optics and Focus Equilibrate->Adjust_Optics Read_Value Read Refractive Index Adjust_Optics->Read_Value End End Read_Value->End

Caption: Workflow for Refractive Index Measurement.

Measurement of Density

The density of a liquid can be determined using several methods, with the pycnometer method being a highly accurate and accessible technique.

Protocol for Pycnometer Method:

  • Cleaning and Drying: Thoroughly clean and dry a pycnometer of a known volume.

  • Weighing (Empty): Accurately weigh the empty pycnometer.

  • Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, up to the calibration mark.

  • Weighing (Filled): Weigh the filled pycnometer.

  • Temperature Control: Ensure the measurement is performed at a constant, known temperature.

  • Calculation: Calculate the density using the formula: Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Density_Measurement_Workflow Start Start Clean_Dry Clean and Dry Pycnometer Start->Clean_Dry Weigh_Empty Weigh Empty Pycnometer Clean_Dry->Weigh_Empty Fill_Sample Fill with Sample Liquid Weigh_Empty->Fill_Sample Weigh_Filled Weigh Filled Pycnometer Fill_Sample->Weigh_Filled Calculate Calculate Density Weigh_Filled->Calculate End End Calculate->End

Caption: Workflow for Density Measurement using a Pycnometer.

Conclusion

While direct experimental data for the refractive index and density of 1-(trimethylsilyl)-4-isopropylbenzene (CAS 18027-97-9) remains elusive in publicly available literature, a comparative analysis with its structural analogs provides valuable insights into its expected physical properties. The choice between this compound and its alternatives will depend on the specific requirements of the application, including desired optical properties, miscibility, and reactivity. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in-house, ensuring data accuracy and facilitating informed material selection. As the applications of specialized organosilanes continue to expand, the systematic characterization of their physical properties will be indispensable for advancing research and development across various scientific disciplines.

References

  • Gelest, Inc. (n.d.). PHENYLTRIMETHOXYSILANE. Retrieved from [Link]

  • Stenutz, R. (n.d.). phenyltrimethylsilane. Retrieved from [Link]

  • Finetech Industry Limited. (n.d.). PHENYLTRIMETHYLSILANE | CAS: 768-32-1. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Trimethylsilyl)-4-iso-propylbenzene. Retrieved from [Link]

  • Tradeindia. (n.d.). Phenyltrimethoxysilane - Colorless Transparent Liquid, Density 1.06201.0630 g/cm³, Refractive Index 1.46501.4750. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(trimethylsiloxy)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Phenyltrimethylsilane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Bis(trimethylsilyl)benzene (CAS 13183-70-5). Retrieved from [Link]

  • NIST. (n.d.). 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of previously described compounds consisting of isopropyl or.... Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-Fluoro-4-(trimethylsilyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-butyl-1-n-butylbenzene. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Tert-butyl-4-isopropylbenzene (CAS 4132-49-4). Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-isopropenyl-4-isopropylbenzene. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). Tert-Butylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butylbenzene. Retrieved from [Link]

  • SLS. (n.d.). 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Diisopropylbenzene. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Bis(trimethylsilyl)benzene. Retrieved from [Link]

  • Refractometer.pl. (n.d.). Refractive index of some selected substances. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2,4-Tri-isopropylbenzene (CAS 948-32-3). Retrieved from [Link]

  • Stenutz, R. (n.d.). 1-sec-butyl-4-tert-butylbenzene. Retrieved from [Link]

Sources

Comparative

Comparative Guide: 1-(trimethylsilyl)-4-iso-propylbenzene vs. 1,4-bis(trimethylsilyl)benzene

Executive Summary & Technical Context[1][2][3][4][5] In organosilicon synthesis—particularly when employing Grignard reagents (e.g., p-isopropylphenylmagnesium bromide) with chlorotrimethylsilane (TMSCl)—distinguishing b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

In organosilicon synthesis—particularly when employing Grignard reagents (e.g., p-isopropylphenylmagnesium bromide) with chlorotrimethylsilane (TMSCl)—distinguishing between the target mono-silylated product and the bis-silylated byproduct is a critical quality control checkpoint.

1-(trimethylsilyl)-4-iso-propylbenzene (Compound A) and 1,4-bis(trimethylsilyl)benzene (Compound B) share similar non-polar characteristics, making them prone to co-elution during rapid flash chromatography. However, their distinct symmetry point groups (


 vs. 

) result in drastically different spectroscopic signatures and physical states.

This guide outlines the definitive analytical workflows to distinguish these species, prioritizing Nuclear Magnetic Resonance (NMR) as the primary validation tool and Gas Chromatography-Mass Spectrometry (GC-MS) for trace impurity analysis.

Structural & Physical Property Comparison

The most immediate differentiator is the physical state. The high symmetry of the bis-silylated species facilitates efficient crystal packing, resulting in a solid at room temperature, whereas the isopropyl derivative is typically a liquid.

Feature1-(trimethylsilyl)-4-iso-propylbenzene 1,4-bis(trimethylsilyl)benzene
Structure Asymmetric para-substitutionSymmetric para-substitution
Formula


MW 192.37 g/mol 222.48 g/mol
Physical State Liquid (Colorless)Solid (White crystals)
Melting Point < 0 °C (Liquid at RT)91–94 °C [1]
Symmetry Low (

approx.)
High (

approx.)
CAS 17878-39-613183-70-5

Application Note: If your synthesized product solidifies in the receiving flask at room temperature, it is predominantly the Bis-TMS species (Compound B).

Spectroscopic Characterization (The "Kill Shot")

A. Proton NMR ( -NMR)

This is the most reliable method for identification. The symmetry of the molecule dictates the complexity of the aromatic region.

Compound B: 1,4-bis(trimethylsilyl)benzene

Due to high symmetry, all aromatic protons are chemically equivalent, and all TMS protons are equivalent.

  • Aromatic Region: A sharp Singlet (~7.52 ppm).

  • Aliphatic Region: A single strong Singlet for the TMS groups (~0.26 ppm).

Compound A: 1-(trimethylsilyl)-4-iso-propylbenzene

The asymmetry creates distinct chemical environments.

  • Aromatic Region: An AA'BB' system appearing as two distinct doublets (often resembling a "roofing" quartet) between 7.20–7.50 ppm.

  • Isopropyl Group: A characteristic Septet (~2.90 ppm, methine) and a Doublet (~1.25 ppm, methyls).

  • TMS Group: A single Singlet (~0.25 ppm).

B. Carbon NMR ( -NMR)
  • Compound B: Shows only 2 aromatic signals (C-Si and C-H) due to symmetry.

  • Compound A: Shows 4 aromatic signals (C-Si, C-iPr, and two distinct C-H carbons).

Mass Spectrometry (GC-MS) Analysis

When analyzing reaction mixtures via GC-MS, retention times may be similar depending on the column phase, but fragmentation patterns provide conclusive evidence.

Fragmentation Pathways[2]
  • Compound B (

    
    ): 
    
    • Base Peak:

      
       207 
      
      
      
      . Loss of a methyl group from silicon is the dominant pathway.
    • Characteristic: Strong silicon isotope patterns.

  • Compound A (

    
    ): 
    
    • Base Peak: Often

      
       177 
      
      
      
      (Loss of methyl from TMS).
    • Secondary Fragment:

      
       149 
      
      
      
      (Loss of isopropyl group).
    • Differentiation: The presence of the

      
       149 peak is diagnostic for the isopropyl group.
      

Visualization: Analytical Decision Tree

The following diagram illustrates the logical workflow for distinguishing these compounds in a laboratory setting.

DecisionTree Start Unknown Sample (Purified Fraction) StateCheck 1. Physical State Check (at 25°C) Start->StateCheck Solid Solid / Crystals StateCheck->Solid Likely Bis-TMS Liquid Liquid / Oil StateCheck->Liquid Likely Mono-TMS NMR_Check 2. H-NMR Analysis (Aromatic Region) Solid->NMR_Check Confirm Purity Liquid->NMR_Check Confirm Structure Singlet Singlet (~7.5 ppm) No Septet NMR_Check->Singlet Symmetric AABB AA'BB' Doublets + Septet (~2.9 ppm) NMR_Check->AABB Asymmetric Result_Bis IDENTIFIED: 1,4-bis(trimethylsilyl)benzene Singlet->Result_Bis Result_Mono IDENTIFIED: 1-(trimethylsilyl)-4-iso-propylbenzene AABB->Result_Mono

Caption: Analytical workflow for distinguishing silylated benzene derivatives based on physical state and NMR symmetry.

Experimental Protocol: Separation & Validation

Objective: To isolate 1-(trimethylsilyl)-4-iso-propylbenzene from a mixture containing the bis-silylated byproduct.

Reagents & Equipment[2][6]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexanes (100%). Note: Both compounds are non-polar; avoid ethyl acetate.

  • Detection: TLC (UV 254 nm) or KMnO4 stain (Isopropyl group oxidizes slowly).

Step-by-Step Methodology
  • TLC Analysis:

    • Spot the crude mixture on a silica plate.

    • Elute with 100% Hexanes.

    • Observation: The Bis-TMS compound (Compound B) is slightly less polar and more bulky; it typically elutes first (

      
      ). The Mono-TMS  (Compound A) elutes slightly later (
      
      
      
      ).
    • Tip: If separation is poor, use Pentane instead of Hexanes to reduce eluent strength.

  • Flash Chromatography:

    • Load the crude oil (neat or dissolved in minimum hexanes) onto the column.

    • Collect small fractions. The "front" of the peak is likely enriched with the Bis-TMS impurity.

    • The "heart" and "tail" of the peak will contain the target Mono-TMS-isopropyl derivative.

  • Validation (Self-Validating Step):

    • Take the combined fractions believed to be the product.

    • Evaporate solvent.

    • Check State: If it turns into a white solid, you have isolated the Bis-TMS byproduct. If it remains a clear oil, proceed to NMR.

    • NMR Confirmation: Acquire a quick

      
      -NMR in 
      
      
      
      . Look for the isopropyl septet at 2.9 ppm. If absent, you have the wrong compound.

References

  • NIST Mass Spec Data Center. (2023). 1,4-Bis(trimethylsilyl)benzene Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1,4-Bis(trimethylsilyl)benzene.[2][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Trimethylsilyl)-4-iso-propylbenzene proper disposal procedures

Topic: 1-(Trimethylsilyl)-4-iso-propylbenzene Proper Disposal Procedures CAS: 18027-97-9 Executive Summary & Core Directive Operational Status: FLAMMABLE LIQUID / SILICON-BEARING WASTE As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Trimethylsilyl)-4-iso-propylbenzene Proper Disposal Procedures CAS: 18027-97-9

Executive Summary & Core Directive

Operational Status: FLAMMABLE LIQUID / SILICON-BEARING WASTE

As a Senior Application Scientist, I must emphasize that the disposal of 1-(Trimethylsilyl)-4-iso-propylbenzene (also known as (4-Isopropylphenyl)trimethylsilane) requires a deviation from standard organic solvent waste streams. While it shares flammability characteristics with common solvents like toluene or cumene, the presence of the Trimethylsilyl (TMS) group introduces a critical downstream complication: Silica Ash formation.

The Core Logistic Rule:

Do NOT bulk this chemical with standard non-halogenated organic solvents intended for conventional fuel blending/incineration unless your waste handler explicitly permits organosilanes. Combustion converts the silicon moiety into silicon dioxide (


), which can foul incinerator nozzles and coat catalytic scrubbers.

Chemical Identification & Hazard Profile

Before disposal, verify the material identity to ensure correct waste stream coding.

PropertyData
Chemical Name 1-(Trimethylsilyl)-4-iso-propylbenzene
Synonyms (4-Isopropylphenyl)trimethylsilane; p-Trimethylsilylcumene
CAS Number 18027-97-9
Molecular Formula

Molecular Weight 192.37 g/mol
Physical State Colorless Liquid
Flash Point (Est.) ~60–80°C (Treat as Flammable Liquid Cat 3 )
Solubility Insoluble in water; Soluble in organics (THF, Hexane)

Key Hazards (GHS Classification):

  • H226: Flammable liquid and vapor.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[4][5]

  • Reactivity: Stable to water (unlike chlorosilanes). Reacts violently with strong oxidizers.

Strategic Disposal Protocol

Phase 1: Segregation (The "Why" & "How")
  • Scientific Rationale: Upon incineration, the organic carbon backbone burns to

    
    , but the silicon atom oxidizes to solid micro-particulate silica (
    
    
    
    ). In high-throughput incinerators, this "fly ash" glazes over heat exchangers and clogs filtration systems.
  • Action: Segregate this waste into a container specifically tagged for "Silicon-Bearing Organic Waste."

Phase 2: Chemical Treatment (Pre-Disposal)
  • Quenching: Unlike silyl chlorides, this compound does not require hydrolysis/quenching before disposal. It is chemically stable under ambient conditions.[6]

  • Bulking: You may bulk this with other neutral aryl silanes or siloxanes.

  • Incompatibility:

    • NO Strong Acids (e.g.,

      
      , 
      
      
      
      ): Can cause protodesilylation (cleavage of the C-Si bond), releasing volatile aromatics (cumene) and heat.
    • NO Oxidizers (Peroxides, Nitrates): Risk of exothermic oxidation.

Phase 3: Containerization & Labeling
  • Container: Use High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste stream might become acidic over time (though the pure compound is non-corrosive).

  • Headspace: Leave 10% headspace to accommodate thermal expansion.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable."

    • Constituents: List "1-(Trimethylsilyl)-4-iso-propylbenzene (100%)."

    • Critical Note: Add a secondary sticker or note: "CONTAINS ORGANOSILANES - SILICON ASH HAZARD."

Disposal Decision Workflow (Visualization)

The following logic gate ensures the material ends up in the correct facility (Fuel Blending vs. Specialized Incineration).

DisposalWorkflow Start Waste: 1-(Trimethylsilyl)-4-iso-propylbenzene CheckQuant Quantity Check Start->CheckQuant SmallScale < 50 mL (Vial) CheckQuant->SmallScale Lab Scale LargeScale > 50 mL (Bulk) CheckQuant->LargeScale Process Scale CheckContractor Check Waste Contractor Guidelines for Silicon SmallScale->CheckContractor Bulking? StreamB Stream B: High-BTU / Silicon-Bearing (Specialized Incineration) LargeScale->StreamB Mandatory StreamA Stream A: Standard Organic Solvents (If Silicon < 1% allowed) CheckContractor->StreamA Yes (Low Conc) CheckContractor->StreamB No / Unknown Labeling Label: 'Flammable' + 'Contains Silanes' StreamA->Labeling StreamB->Labeling Storage Store in Flammable Cabinet (Away from Oxidizers) Labeling->Storage Pickup Schedule Pickup Storage->Pickup

Figure 1: Decision logic for segregating organosilane waste to prevent incinerator damage.

Emergency Procedures (Spill & Exposure)

In the event of a spill during transfer or disposal preparation:

  • Evacuate & Ventilate: Immediate area (Flammable vapors). Remove ignition sources.[7][1][2][3][5][6][8]

  • PPE: Wear Nitrile gloves, lab coat, and safety goggles. (Nitrile provides good short-term splash protection for aryl silanes).

  • Containment:

    • Do NOT use water initially (it spreads the organic liquid).

    • Absorb with inert material: Vermiculite, sand, or activated charcoal pads.

    • Note: Unlike chlorosilanes, this compound will not evolve HCl gas upon contact with moisture.

  • Cleanup: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Flammable Silane."

References & Verification

  • PubChem. (2025).[9] 1-(Trimethylsilyl)-4-iso-propylbenzene Compound Summary. National Library of Medicine.[9] Retrieved from [Link]

  • Princeton University EHS. (2023). Laboratory Waste Disposal Guidelines - Organosilanes. Retrieved from [Link] (General reference for silicon waste segregation).

  • Gelest, Inc. (2014). Handling and Disposal of Organosilicon Compounds. Retrieved from [Link]

Sources

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